Acetaldehyde,daih derivative
Description
Foundational Role of Acetaldehyde (B116499) in Organic Transformations
The chemistry of acetaldehyde is dominated by the reactivity of its carbonyl group (C=O). This functional group makes acetaldehyde an excellent electrophile, readily undergoing nucleophilic addition reactions. iitk.ac.inwikipedia.org This reactivity is the cornerstone of its role in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Acetaldehyde serves as a precursor for the synthesis of a multitude of organic compounds, including:
Acetic Acid: Historically, a primary use of acetaldehyde was its oxidation to produce acetic acid. byjus.comnih.gov
Pyridine Derivatives: It is an essential building block in the synthesis of various pyridine-based compounds. byjus.com
Pentaerythritol: This polyol is synthesized through the reaction of acetaldehyde with formaldehyde (B43269). wikipedia.org
Crotonaldehyde (B89634): An important intermediate in the production of other chemicals. byjus.com
The high reactivity of acetaldehyde, while beneficial, can also be a challenge in complex multi-step syntheses. This is where derivatization strategies become crucial.
Overview of Acetaldehyde Derivatization Strategies and Their Academic Relevance
Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. In the context of acetaldehyde, this often involves modifying the highly reactive carbonyl group to control its reactivity or to introduce new functionalities.
One of the most important derivatization strategies for acetaldehyde is the formation of acetals . Acetals are formed by the reaction of an aldehyde with an alcohol in the presence of an acid catalyst. libretexts.org This reaction is reversible and is a cornerstone of protecting group chemistry in organic synthesis. libretexts.org By converting the aldehyde to an acetal (B89532), its reactivity is temporarily masked, allowing other chemical transformations to be carried out on the molecule without affecting the aldehyde group. libretexts.org
Other derivatization strategies for acetaldehyde that are relevant in research include:
Reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH): This reaction forms a stable derivative, acetaldehyde-2,4-dinitrophenylhydrazone (A-DNPH), which is crucial for the quantitative analysis of acetaldehyde in various samples, including water and biological fluids. scielo.brnih.govprotocols.io
Reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This is another derivatization agent used for the sensitive detection of acetaldehyde in food and beverage samples. nih.gov
Iodoform (B1672029) Test: Acetaldehyde is the only aldehyde that gives a positive result in the iodoform test, a reaction used to identify the presence of a methyl ketone group or a group that can be oxidized to a methyl ketone. byjus.com
The academic relevance of these derivatization strategies is vast. They are employed in fields ranging from synthetic organic chemistry and medicinal chemistry to food science and environmental analysis. nih.govontosight.aiymerdigital.com The ability to selectively modify and analyze acetaldehyde and its derivatives is fundamental to advancing our understanding of chemical reactions and developing new technologies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H20N2O2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(3E)-2-(2,2-diphenylacetyl)-3-[(E)-ethylidenehydrazinylidene]inden-1-one |
InChI |
InChI=1S/C25H20N2O2/c1-2-26-27-23-19-15-9-10-16-20(19)24(28)22(23)25(29)21(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h2-16,21-22H,1H3/b26-2+,27-23- |
InChI Key |
IKWSJQIXRGFICA-JPUYTKAPSA-N |
Isomeric SMILES |
C/C=N/N=C/1\C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for Acetaldehyde Derivatives
Carbonyl Functional Group Transformations
The carbonyl group (C=O) in acetaldehyde (B116499) is highly polarized due to the greater electronegativity of the oxygen atom compared to the carbon atom. chemistrysteps.com This polarity renders the carbonyl carbon electrophilic and the oxygen nucleophilic. chemistrysteps.com Consequently, the carbonyl group readily undergoes nucleophilic addition reactions, which are fundamental to the synthesis of many acetaldehyde derivatives. chemistrysteps.comsolubilityofthings.com These transformations can be catalyzed by either acid or base. ic.ac.uk
Acetal (B89532) and Hemiacetal Formation
One of the most significant transformations of the acetaldehyde carbonyl group is its reaction with alcohols to form hemiacetals and acetals. libretexts.org This reaction is a cornerstone of protecting group chemistry in organic synthesis. msu.edu
Acetaldehyde can react with diols, such as ethylene (B1197577) glycol, to form cyclic acetals. libretexts.orgucalgary.ca This intramolecular-type reaction is often more favorable than the corresponding intermolecular reaction with two separate alcohol molecules due to entropic factors. wikipedia.org The formation of a five-membered ring (a 1,3-dioxolane) or a six-membered ring (a 1,3-dioxane) is a common strategy for protecting the aldehyde functionality. libretexts.orgucalgary.ca These cyclic acetals are generally more stable towards hydrolysis than their acyclic counterparts. chemtube3d.com The reaction is typically carried out in the presence of an acid catalyst, and the removal of water is crucial to drive the equilibrium towards the formation of the acetal. libretexts.orgwikipedia.org
The formation of an acetal from acetaldehyde and an alcohol proceeds through a two-step mechanism under acidic conditions. chemistrysteps.comnumberanalytics.com
Hemiacetal Formation: The first step involves the protonation of the carbonyl oxygen by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. numberanalytics.comyoutube.com A molecule of alcohol then acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.comyoutube.com Subsequent deprotonation of this intermediate by a base (such as another alcohol molecule or the conjugate base of the acid catalyst) yields a hemiacetal. libretexts.org This initial phase of the reaction is a reversible nucleophilic addition. chemistrysteps.com
Imine (Schiff Base) Synthesis
The reaction of acetaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com These compounds, characterized by a carbon-nitrogen double bond (C=N), are important intermediates in many organic syntheses. scirp.orgpeerj.com
The synthesis of imines from acetaldehyde and primary amines is a condensation reaction, meaning it involves the elimination of a molecule of water. masterorganicchemistry.com The reaction is generally reversible and can be catalyzed by acid. masterorganicchemistry.com The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of acetaldehyde. This is followed by a series of proton transfer steps and the eventual elimination of water to form the imine. masterorganicchemistry.com The reaction can often be driven to completion by removing the water as it is formed. scirp.org
A specific example of imine formation is the reaction between acetaldehyde and cyclohexylamine (B46788) to produce N-ethylidenecyclohexylamine. wikipedia.org This reaction is a classic illustration of the condensation of an aldehyde with a primary amine. wikipedia.org The synthesis can be carried out under various conditions, including neat (solvent-free) or in the presence of a suitable solvent and catalyst. peerj.comlookchem.com For instance, one reported method involves the reaction of cyclohexylamine with acetaldehyde in ethanol (B145695) with potassium hydroxide (B78521) as a catalyst. lookchem.com Another procedure describes the distillation of the product under reduced pressure. orgsyn.org N-Ethylidenecyclohexylamine is a useful intermediate in organic synthesis. wikipedia.orglookchem.com
Adduct Formation with Nucleophiles
Nucleophilic addition to the carbonyl group of acetaldehyde is a primary pathway for its derivatization. This involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated.
Acetaldehyde reacts with ammonia (B1221849) to form a crystalline solid known as acetaldehyde ammonia trimer, or 2,4,6-trimethyl-1,3,5-triazinane. wikipedia.orgresearchgate.net This reaction is a condensation process where three molecules of acetaldehyde react with three molecules of ammonia. wikipedia.org The pure substance presents as colorless crystals, though it may appear yellowish due to oxidation-induced degradation. wikipedia.org It is also hygroscopic and can exist in a trihydrate form. wikipedia.org
The reaction proceeds through the initial formation of unstable 1-amino-1-alkanol intermediates, which then cyclize to form the more stable hexahydrotriazine ring. researchgate.net NMR spectroscopy studies have confirmed that the resulting six-membered ring has the three methyl groups in equatorial positions, giving the molecule C₃ᵥ point group symmetry. wikipedia.org
| Feature | Description |
| Reactants | Acetaldehyde (CH₃CHO), Ammonia (NH₃) |
| Product | 2,4,6-Trimethyl-1,3,5-triazinane ((CH₃CHNH)₃) |
| Reaction Type | Condensation / Cyclotrimerization |
| Key Feature | Forms a stable, crystalline solid |
| Intermediate | 1-Amino-1-alkanol |
Acetaldehyde readily reacts with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to form a crystalline precipitate. This reaction is a nucleophilic addition where the bisulfite ion attacks the carbonyl carbon of the acetaldehyde. organicmystery.com The resulting product is a white, crystalline solid, sodium 1-hydroxyethanesulfonate. nih.gov
The mechanism involves the nucleophilic attack of the bisulfite ion on the electrophilic carbonyl carbon, creating a tetrahedral intermediate. This is followed by a rapid proton transfer to yield the final, stable adduct. This reaction is reversible and is often utilized in the purification of aldehydes, as the adduct can be easily filtered off from impurities and the original aldehyde can be regenerated by treating the adduct with either acid or base. organicmystery.com
| Feature | Description |
| Reactants | Acetaldehyde (CH₃CHO), Sodium Bisulfite (NaHSO₃) |
| Product | Sodium 1-hydroxyethanesulfonate |
| Reaction Type | Nucleophilic Addition |
| Key Feature | Forms a crystalline, non-volatile adduct useful for purification |
The addition of hydrogen cyanide (HCN) to acetaldehyde results in the formation of lactonitrile (B165350), also known as acetaldehyde cyanohydrin. wikipedia.orgncsu.edu This reaction is a classic example of cyanohydrin formation. Lactonitrile is a significant industrial intermediate, primarily used in the synthesis of lactic acid and its esters. wikipedia.orgncsu.edu
The synthesis is typically carried out by reacting equimolar amounts of acetaldehyde and hydrogen cyanide. ejbiotechnology.info The reaction is base-catalyzed and occurs in the liquid phase, sometimes under high pressure. ncsu.eduejbiotechnology.info The crude lactonitrile produced is then recovered and purified, often by distillation. ejbiotechnology.info
| Feature | Description |
| Reactants | Acetaldehyde (CH₃CHO), Hydrogen Cyanide (HCN) |
| Product | Lactonitrile (CH₃CH(OH)CN) |
| Catalyst | Base (e.g., NaOH) |
| Reaction Type | Nucleophilic Addition (Cyanohydrin formation) |
| Significance | Key intermediate for lactic acid production |
Carbon-Carbon Bond Forming Reactions
Acetaldehyde serves as a building block in reactions that form new carbon-carbon bonds, most notably through aldol (B89426) reactions.
Aldehydes containing α-hydrogens, such as acetaldehyde, can undergo dimerization in the presence of a catalyst. pw.live This occurs via an aldol addition, which can be followed by a dehydration (condensation) step.
The self-condensation of acetaldehyde is a two-stage process. quora.com In the first stage, known as the aldol addition, two molecules of acetaldehyde react in the presence of a dilute base (like NaOH) or acid to form 3-hydroxybutanal, commonly known as acetaldol. youtube.comwikipedia.orgdoubtnut.com This reaction exemplifies two key characteristics of carbonyl compounds: the acidity of the α-hydrogen and the susceptibility of the carbonyl group to nucleophilic attack. pw.live
The mechanism under basic conditions involves the formation of a resonance-stabilized enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of a second acetaldehyde molecule. quora.com
| Feature | Description |
| Reactants | Acetaldehyde (CH₃CHO) (2 molecules) |
| Catalyst | Dilute acid or base (e.g., NaOH) |
| Addition Product | Acetaldol (3-hydroxybutanal) |
| Condensation Product | Crotonaldehyde (B89634) (but-2-enal) |
| Reaction Type | Aldol Addition followed by Dehydration (Condensation) |
Aldol Addition and Condensation Reactions
Crossed-Aldol Reactions with Diverse Acceptor Aldehydes
Crossed-aldol, or mixed-aldol, reactions occur between two different carbonyl compounds. libretexts.org When acetaldehyde is used as the enolate donor, it can react with various other aldehydes, known as acceptor aldehydes. A significant challenge in crossed-aldol reactions is achieving selectivity, as both reactants can potentially self-condense or act as both donor and acceptor, leading to a complex mixture of products. byjus.com
To achieve a successful crossed-aldol reaction, specific strategies are employed. One common approach is to use an acceptor aldehyde that has no α-hydrogens, such as benzaldehyde (B42025). byjus.compdx.edu This prevents the acceptor from forming an enolate and undergoing self-condensation. Aldehydes are also generally more reactive as electrophiles than ketones, which favors the desired cross-coupling. libretexts.org For instance, the reaction between acetaldehyde and benzaldehyde can be controlled to favor the formation of cinnamaldehyde (B126680) after a subsequent dehydration step.
Another strategy involves the pre-formation of the enolate of acetaldehyde using a strong base, which is then added to the acceptor aldehyde. The choice of reaction conditions and reagents, such as using titanium enolates, can improve the yields of the desired β-hydroxyaldehydes, although stereoselectivity can be low. organic-chemistry.org
Asymmetric Aldol Reactions: Stereoselective Approaches
Developing stereoselective methods for aldol reactions is crucial for synthesizing chiral molecules. Asymmetric aldol reactions aim to control the formation of new stereocenters in the β-hydroxy carbonyl product.
Catalytic Asymmetric Aldolizations of Acetaldehyde Enolates
A significant challenge in using acetaldehyde in aldol reactions is its tendency to oligomerize or polymerize. mpg.dethieme-connect.com However, recent advancements have enabled highly selective single aldol additions. One notable method is the Mukaiyama aldol reaction, which uses silyl (B83357) enol ethers as enolate equivalents. mpg.de
Researchers have developed a highly enantioselective Mukaiyama aldol reaction using simple triethylsilyl (TES) and tert-butyldimethylsilyl (TBS) enolates of acetaldehyde with a range of aliphatic and aromatic acceptor aldehydes. nih.gov This reaction is catalyzed by strongly acidic imidodiphosphorimidates (IDPi), which feature a confined active site similar to enzymes. mpg.denih.gov This catalyst design not only induces high enantioselectivity but also prevents the common problem of oligomerization that occurs with other catalysts. thieme-connect.com The process is efficient, requiring low catalyst loading (0.5 to 1.5 mol%), and provides valuable silylated acetaldehyde aldol products. mpg.denih.gov
| Acceptor Aldehyde | Silyl Enolate of Acetaldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| Benzaldehyde | TES-enolate | IDPi | 99 | 96 |
| 4-Methoxybenzaldehyde | TES-enolate | IDPi | 98 | 97 |
| 2-Naphthaldehyde | TES-enolate | IDPi | 99 | 98 |
| Cyclohexanecarboxaldehyde | TES-enolate | IDPi | 95 | 98 |
This table summarizes the results of the catalytic asymmetric Mukaiyama aldol reaction of acetaldehyde silyl enolates with various aldehydes, catalyzed by imidodiphosphorimidates (IDPi). Data sourced from mpg.dethieme-connect.com.
Asymmetric Aldol Reactions with Isatin (B1672199) Derivatives
The asymmetric aldol reaction between acetaldehyde and isatin derivatives is a key step in the synthesis of biologically important 3-hydroxyindole alkaloids. exlibrisgroup.comacs.orgnih.gov Organocatalysis has proven effective for this transformation.
Using a 4-hydroxydiarylprolinol organocatalyst, the direct aldol reaction of acetaldehyde with various substituted isatins can be achieved with high enantioselectivity. acs.orgresearchgate.net The reaction is sensitive to additives and the specific structure of the catalyst. researchgate.net The resulting aldol products are crucial intermediates for the synthesis of natural products like ent-convolutamydine E and CPC-1. exlibrisgroup.comacs.org The acidic proton of the catalyst's hydroxy group is believed to activate the carbonyl group of the isatin, facilitating the nucleophilic attack by the enamine formed from acetaldehyde and the prolinol catalyst. acs.org
| Isatin Derivative (Substituent) | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| N-Boc Isatin | 4-Hydroxydiarylprolinol | 62 | 98 |
| N-Boc, 5-Chloro Isatin | 4-Hydroxydiarylprolinol | 80 | >99 |
| N-Boc, 5-Methoxy Isatin | 4-Hydroxydiarylprolinol | 55 | 98 |
This table presents the outcomes of the asymmetric aldol reaction between acetaldehyde and various isatin derivatives, showcasing the high enantioselectivity achieved with a 4-hydroxydiarylprolinol catalyst. Data sourced from researchgate.net.
Strecker Synthesis of α-Amino Acids (e.g., Alanine)
The Strecker synthesis is a classic method for producing amino acids from aldehydes. wikipedia.orgaskfilo.com First reported by Adolph Strecker in 1850, the original reaction involved the synthesis of alanine (B10760859) from acetaldehyde, ammonia, and hydrogen cyanide. numberanalytics.comnih.gov
The reaction proceeds in two main stages. nih.gov First, acetaldehyde reacts with ammonia to form an imine intermediate. askfilo.comnumberanalytics.com This is followed by the nucleophilic addition of a cyanide ion (from a source like HCN or KCN) to the imine, which forms an α-aminonitrile. numberanalytics.com In the second stage, the α-aminonitrile is hydrolyzed, typically under acidic conditions, to yield the α-amino acid, alanine. numberanalytics.comnih.gov The classical Strecker synthesis produces a racemic mixture of D- and L-alanine because the cyanide ion can attack the planar imine from either face with equal probability. wikipedia.orgaskfilo.com
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents, are powerful nucleophiles used for forming new carbon-carbon bonds by attacking electrophilic carbonyl carbons.
Grignard Reagent Addition for Hydroxyethyl (B10761427) Derivatives
The addition of a Grignard reagent (R-MgX) to acetaldehyde is a classic example of a nucleophilic addition reaction that produces secondary alcohols. organic-chemistry.orgvedantu.com In this reaction, the nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde. doubtnut.cominfinitylearn.com This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming an alkoxide intermediate complexed with the magnesium halide. doubtnut.com
Subsequent hydrolysis or protonation of this intermediate in an acidic workup step yields a secondary alcohol. doubtnut.com For example, the reaction of acetaldehyde with methylmagnesium bromide (CH₃MgBr), followed by hydrolysis, produces 2-propanol, a simple hydroxyethyl derivative. vedantu.com This reaction is a versatile method for creating a wide range of secondary alcohols by varying the alkyl or aryl group of the Grignard reagent. organic-chemistry.org
| Acetaldehyde | Grignard Reagent | Intermediate | Final Product | Product Class |
| CH₃CHO | CH₃MgBr | CH₃CH(OMgBr)CH₃ | CH₃CH(OH)CH₃ | Secondary Alcohol |
| CH₃CHO | C₂H₅MgBr | CH₃CH(OMgBr)C₂H₅ | CH₃CH(OH)C₂H₅ | Secondary Alcohol |
This table illustrates the reaction of acetaldehyde with different Grignard reagents to form secondary alcohols, which are a class of hydroxyethyl derivatives. Data sourced from vedantu.comdoubtnut.com.
Organolithium Compound Reactions
Organolithium reagents (RLi) are powerful nucleophiles and strong bases that readily react with aldehydes, including acetaldehyde, in a fundamental carbon-carbon bond-forming reaction. wikipedia.orgmt.com This nucleophilic addition to the carbonyl group is a highly efficient method for creating secondary alcohols. masterorganicchemistry.comucalgary.ca
The reaction mechanism involves the nucleophilic attack of the organolithium's carbanionic carbon on the electrophilic carbonyl carbon of acetaldehyde. This addition breaks the carbonyl's pi bond, transferring the electrons to the oxygen atom and forming a tetrahedral lithium alkoxide intermediate. masterorganicchemistry.comucalgary.cachemtube3d.com A subsequent aqueous acidic workup (e.g., using dilute H₂SO₄ or NH₄Cl) protonates the alkoxide to yield the final secondary alcohol product. masterorganicchemistry.com
For example, the reaction of methyllithium (B1224462) with acetaldehyde, followed by hydrolysis, produces 2-propanol. Similarly, reacting n-butyllithium with acetaldehyde yields 2-hexanol. fiveable.mewikipedia.org The general transformation is highly versatile, allowing for the introduction of a wide range of alkyl, aryl, and vinyl groups. fiveable.me While Grignard reagents perform similar transformations, organolithium reagents are often more reactive, especially with sterically hindered substrates. dalalinstitute.com
Table 1: Examples of Organolithium Reactions with Acetaldehyde
| Organolithium Reagent | Acetaldehyde | Product (after workup) |
| Methyllithium (CH₃Li) | CH₃CHO | 2-Propanol |
| n-Butyllithium (n-BuLi) | CH₃CHO | 2-Hexanol |
| Phenyllithium (C₆H₅Li) | CH₃CHO | 1-Phenylethanol |
Multicomponent Condensation Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in efficiency and atom economy. nih.govnih.govorganic-chemistry.org Acetaldehyde and its derivatives are key components in several important MCRs.
Pentaerythritol is synthesized through the reaction of acetaldehyde with an excess of formaldehyde (B43269) in the presence of a base catalyst, such as calcium hydroxide or sodium hydroxide. orgsyn.orggoogle.comsciencemadness.org The process involves two distinct stages.
The first stage is a series of three sequential aldol condensations, where three molecules of formaldehyde react with the α-carbon of acetaldehyde to form pentaerythritose. google.comgoogle.com In the second stage, under the basic conditions, the pentaerythritose undergoes a crossed Cannizzaro reaction with a fourth molecule of formaldehyde. wikipedia.orgzbaqchem.com In this step, the pentaerythritose is reduced to pentaerythritol, and the formaldehyde is oxidized to formate (B1220265). wikipedia.orgzbaqchem.com
Reaction Scheme: CH₃CHO + 3 HCHO → (HOCH₂)₃CCHO (Pentaerythritose) (HOCH₂)₃CCHO + HCHO + NaOH → C(CH₂OH)₄ (Pentaerythritol) + HCOONa (Sodium formate) google.comzbaqchem.com
The Biginelli reaction is a classic MCR that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). taylorandfrancis.comresearchgate.net This acid-catalyzed cyclocondensation can be adapted using acetaldehyde or its derivatives, although aromatic aldehydes are more commonly reported. taylorandfrancis.comnih.gov When thiourea (B124793) is used in place of urea, the corresponding dihydropyrimidinethiones are produced. nih.gov
The reaction mechanism is thought to begin with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. researchgate.net This is followed by the nucleophilic addition of the enolate of the β-ketoester. Subsequent intramolecular cyclization and dehydration yield the final heterocyclic product. researchgate.netmdpi.com The use of various catalysts and solvent-free conditions has modernized this reaction, making it a greener synthetic route. nih.govacs.orgscirp.org
Pyrano[2,3-c]pyrazoles are heterocyclic scaffolds with significant biological and pharmacological relevance. nih.gov Their synthesis is efficiently achieved via a four-component condensation reaction. nih.gov This MCR typically involves an aldehyde, malononitrile, a hydrazine (B178648) derivative, and a compound with an active methylene (B1212753) group, such as ethyl acetoacetate (B1235776). nih.govnih.govmdpi.com
The reaction proceeds through a sequence of condensations and cyclizations. nih.gov For instance, hydrazine hydrate (B1144303) first reacts with ethyl acetoacetate to form a pyrazolone (B3327878) intermediate. This intermediate then reacts with the product of a Knoevenagel condensation between the aldehyde (e.g., an acetaldehyde derivative) and malononitrile. The final step is a cyclization that forms the pyran ring, yielding the pyrano[2,3-c]pyrazole core structure. Various catalysts, including l-tyrosine (B559521) and tin(II) chloride, as well as methods like microwave and ultrasonic irradiation, have been employed to improve yields and reaction times. nih.govderpharmachemica.com
Table 2: Components for Pyrano[2,3-c]pyrazole Synthesis
| Component 1 | Component 2 | Component 3 | Component 4 | Resulting Scaffold |
| Aldehyde | Malononitrile | Hydrazine Hydrate | Ethyl Acetoacetate | Pyrano[2,3-c]pyrazole |
Oligomerization and Polymerization
Acetaldehyde can undergo polymerization to form cyclic oligomers, which serve as more stable and manageable sources of anhydrous acetaldehyde. wikipedia.orgwikiwand.com
In the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrobromic acid (HBr), acetaldehyde molecules readily oligomerize. wikipedia.orgwikiwand.com
Paraldehyde (B1678423): At room temperature, three molecules of acetaldehyde condense to form paraldehyde, a cyclic trimer (2,4,6-trimethyl-1,3,5-trioxane). wikipedia.orgdoubtnut.comyoutube.com This reaction is exothermic and yields paraldehyde efficiently. wikipedia.org Paraldehyde is a colorless liquid that can be depolymerized back to acetaldehyde by heating with a catalytic amount of acid. wikipedia.org
Metaldehyde (B535048): When the same acid-catalyzed reaction is performed at lower temperatures (around 0°C or below), the formation of metaldehyde is favored. wikipedia.orgyoutube.comgoogle.com Metaldehyde is the cyclic tetramer of acetaldehyde (2,4,6,8-tetramethyl-1,3,5,7-tetraoxocane). doubtnut.comwikipedia.org It is a white crystalline solid. wikipedia.org The yield of metaldehyde is generally lower than that of paraldehyde under typical conditions. google.comgoogle.com Like paraldehyde, it can revert to acetaldehyde upon heating. wikipedia.org
Table 3: Comparison of Acetaldehyde Cyclic Oligomers
| Property | Paraldehyde | Metaldehyde |
| Structure | Cyclic Trimer | Cyclic Tetramer |
| Formula | C₆H₁₂O₃ | C₈H₁₆O₄ |
| Formation Temp. | Room Temperature | Low Temperature (~0°C) |
| Physical State | Liquid | Crystalline Solid |
| Catalyst | Acid (e.g., H₂SO₄) | Acid (e.g., HBr, H₂SO₄) |
Polyacetaldehyde Synthesis
Polyacetaldehyde is a polymer with a polyacetal structure, consisting of repeating -[CH(CH3)-O]- units. researchgate.net Its synthesis has been a subject of significant research, leading to the development of methods that yield polymers with different stereochemical structures and physical properties. The polymerization of acetaldehyde can be initiated through various mechanisms, including cationic, anionic, and coordination pathways, typically at low temperatures to overcome the low ceiling temperature of the polymerization process. tandfonline.comcmu.edu The resulting polymers can be amorphous and elastomeric (atactic) or crystalline and stereoregular (isotactic). tandfonline.com
The initial discovery of acetaldehyde polymerization occurred accidentally in 1936 by Travers and Letort, who observed that the monomer polymerized upon freezing in liquid oxygen. kyoto-u.ac.jp This "freezing polymerization" was later identified as a cationic process. kyoto-u.ac.jp Subsequent research demonstrated that polymerization could also occur in the liquid phase or in solution using appropriate catalysts. tandfonline.com A significant challenge with polyacetaldehyde is its thermal instability; the polymer readily depolymerizes back to the monomer at room temperature, necessitating stabilization through methods like end-group capping. tandfonline.comgoogle.com
Cationic Polymerization
Cationic polymerization of acetaldehyde typically yields atactic polymers, which are amorphous and have elastomeric properties. tandfonline.comcmu.edu This method employs a range of initiators, including Lewis acids, Brønsted acids, and solid inorganic catalysts. researchgate.net The polymerization is often carried out at very low temperatures, for instance, in liquid ethylene (b.p. -103 °C), to ensure the equilibrium favors polymer formation. cmu.edu
The mechanism originally thought to be radical in the "freezing polymerization" of acetaldehyde was later established to be cationic. tandfonline.com This process can occur not only in the crystalline state but also in the liquid state or in solution. tandfonline.com Various solid catalysts have been explored, with alumina (B75360) proving to be particularly effective, allowing for polymerization at -78°C, well above acetaldehyde's freezing point. researchgate.netkyoto-u.ac.jp Other metal oxides like chromium(III) oxide (CrO₃) and molybdenum(VI) oxide (MoO₃) also produce the polymer, though in lower yields. researchgate.net The polymerization is sensitive to reaction conditions, and in many cases, the polymer precipitates from the solution, making the reaction diffusion-controlled. researchgate.net
| Initiator/Catalyst | Solvent/Conditions | Temperature | Polymer Characteristics | Reference |
|---|---|---|---|---|
| Alumina (Al₂O₃) | Bulk or solution | -78°C | Amorphous, high molecular weight, elastic | kyoto-u.ac.jp |
| Lewis Acids (e.g., BF₃·OEt₂) | Methylene chloride | -78°C | Atactic | researchgate.net |
| Brønsted Acids (e.g., CF₃COOH) | Solution | -70°C | Atactic | tandfonline.com |
| "Freezing Polymerization" | Crystallizing monomer | Freezing point | Amorphous, high molecular weight | kyoto-u.ac.jp |
| Triethylaluminum (B1256330) (AlEt₃) with H₂O | Hexane | -78°C | Amorphous (atactic) | kyoto-u.ac.jp |
Anionic and Coordination Polymerization
The synthesis of stereoregular, specifically isotactic, polyacetaldehyde is achieved through anionic or coordination polymerization. tandfonline.comcmu.edu These methods employ catalysts such as metal alkyls and metal alkoxides. jst.go.jp The resulting isotactic polymer is crystalline and insoluble in many organic solvents, distinguishing it from the amorphous, atactic version. cmu.edujst.go.jp
Organometallic compounds, particularly those based on aluminum like triethylaluminum (AlEt₃), are prominent catalysts. kyoto-u.ac.jp It is often proposed that the true active species in these polymerizations is a metal alkoxide, formed from the reaction between the metal alkyl and the acetaldehyde monomer. kyoto-u.ac.jp The stereospecificity of the polymerization can be significantly influenced by modifying the catalyst system. For instance, a highly stereospecific catalyst can be prepared from the reaction of triethylaluminum and sodium acetate. kyoto-u.ac.jp The presence of co-catalysts, such as a controlled amount of water with triethylaluminum, can also profoundly affect the stereoregularity and catalytic activity, leading to the formation of isotactic fractions. scispace.com The mechanism is believed to involve the coordination of the aldehyde to the metal catalyst, which guides the stereoregular insertion of monomer units into the growing polymer chain. jst.go.jp
| Catalyst System | Solvent | Temperature | Polymer Characteristics | Reference |
|---|---|---|---|---|
| Triethylaluminum (AlEt₃) | Hexane | -78°C | Isotactic, crystalline | kyoto-u.ac.jp |
| AlEt₃ - Sodium Acetate Complex | Benzene, various organic solvents | -78°C | Highly stereoregular (isotactic) | kyoto-u.ac.jp |
| Metal Alkoxides | Hexane | -78°C | Crystalline | jst.go.jpscribd.com |
| Alkali Metal Catalysts | - | Below -30°C | Crystalline | google.com |
| AlEt₃ - H₂O System | Hexane / Diisopropyl ether | -78°C | Produces insoluble (isotactic) fraction | scispace.com |
Spontaneous Polymerization
Research has also documented the spontaneous polymerization of acetaldehyde into polyacetaldehyde without the addition of an external catalyst. zendy.io When stored in the dark at approximately -68°C for several months, undiluted acetaldehyde was observed to form a high polymer. zendy.io The nature of the resulting polymer depended on the surface treatment of the storage vessel. In an untreated Pyrex flask, an elastomeric solid with low to moderate crystallinity was obtained. zendy.io However, in a flask pre-treated with alcoholic potassium hydroxide, a more crystalline polymer formed on the glass surface above the liquid, suggesting an anionic polymerization mechanism initiated by basic sites on the glass. zendy.io An amorphous, oily polymer also formed in the liquid phase, which was likely the result of a cationic mechanism. zendy.io
Mechanistic Investigations of Acetaldehyde Derivatization Reactions
Acetaldehyde (B116499), a ubiquitous and highly reactive aldehyde, serves as a key substrate in a multitude of chemical transformations. The mechanistic pathways of its derivatization reactions are of fundamental interest in organic chemistry, with implications ranging from industrial synthesis to atmospheric chemistry. This article delves into the mechanistic details of these reactions, focusing on tautomeric equilibria, nucleophilic additions, and condensation reactions.
Advanced Catalysis in Acetaldehyde Derivatization
Organocatalysis in Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to traditional metal-based catalysts. encyclopedia.pub This approach utilizes small, chiral organic molecules to catalyze stereoselective transformations. In the context of acetaldehyde (B116499), organocatalysis has been instrumental in overcoming challenges associated with its high reactivity and tendency to undergo self-condensation. rsc.orgrsc.org
Proline and its derivatives have been extensively studied as catalysts for asymmetric aldol (B89426) reactions. Proline-amide catalysts, in particular, have demonstrated efficacy in catalyzing the aldol condensation of acetaldehyde. nih.gov For instance, studies have shown that proline amide can catalyze the formation of crotonaldehyde (B89634) from acetaldehyde under physiologically relevant conditions, highlighting its potential to facilitate aldol chemistry. nih.govresearchgate.net This reaction proceeds through an enamine intermediate, a common mechanism in proline-catalyzed reactions. acs.org The efficiency of this catalysis can be influenced by pH, with neutral conditions being more favorable than acidic or basic environments. nih.govresearchgate.net
Research has also explored the impact of the amide group's structure on catalytic activity and enantioselectivity. It has been observed that the acidity of the amide N-H group and the presence of additional functional groups, such as a terminal hydroxyl group, can significantly enhance catalytic performance. nih.gov These features are believed to facilitate the reaction through hydrogen bonding interactions with the aldehyde substrate in the transition state. nih.gov
Table 1: Proline-Amide Catalyzed Aldol Condensation of Acetaldehyde
| Catalyst | Reactant | Product | Key Findings | Reference |
|---|---|---|---|---|
| Proline Amide | Acetaldehyde | Crotonaldehyde | Catalyzes aldol condensation under physiologically relevant conditions; more efficient at neutral pH. | nih.govresearchgate.net |
| L-Prolinamides | 4-Nitrobenzaldehyde and Acetone | Aldol Adduct | Enantioselectivity increases with the hydrogen-bond-donating ability of the amide N-H. | nih.gov |
| L-Prolinamide with Terminal Hydroxyl Group | Aromatic and Aliphatic Aldehydes with Acetone | Aldol Adducts | Exhibits higher catalytic efficiency and enantioselectivities (up to >99% ee). | nih.gov |
The use of chiral aminocatalysts has been pivotal in addressing difficult asymmetric transformations involving acetaldehyde. researchgate.net Acetaldehyde's role as a nucleophile in various asymmetric C-C bond-forming reactions has been a subject of extensive research. rsc.org Chiral acyclic secondary aminocatalysts have shown unique reactivity and selectivity that are not achievable with cyclic secondary aminocatalysts or primary aminocatalysts. researchgate.net These catalysts have been successfully applied in asymmetric Michael reactions of acetaldehyde with nitroolefins, yielding products with excellent enantioselectivities. nih.govresearchgate.net
The development of chiral aldehyde catalysis has also provided a robust platform for the asymmetric α-functionalization of primary amines, which is a direct and efficient method for synthesizing chiral amines without the need for protecting groups. nih.gov This strategy has been successfully applied to the α-functionalization of N-unprotected amino acid esters. frontiersin.org
The Mukaiyama aldol reaction, a Lewis-acid catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, is a cornerstone of C-C bond formation. rsc.orgsemanticscholar.orgresearchgate.netwikipedia.org However, the selective single aldol coupling of acetaldehyde enolates presents a significant challenge due to the propensity for oligomerization. nih.govmpg.de Recently developed strongly acidic imidodiphosphorimidates (IDPi), which feature a confined active site, have proven to be highly effective catalysts for this transformation. nih.govmpg.de
These confined Brønsted acid catalysts enable highly enantioselective Mukaiyama aldol reactions with simple silyl enolates of acetaldehyde and various acceptor aldehydes. nih.govmpg.deresearchgate.net The process is characterized by its high efficiency, requiring low catalyst loadings (0.5 to 1.5 mole %), speed, and scalability. nih.govmpg.de The confined nature of the catalyst's chiral pocket is crucial not only for inducing high enantioselectivity but also for controlling the single-addition selectivity, thus preventing the common problem of oligomerization. thieme-connect.com
Table 2: Performance of Confined Acid Catalysts in Mukaiyama Aldol Reactions of Acetaldehyde Enolates
| Catalyst Type | Silyl Enolate of Acetaldehyde | Acceptor Aldehyde | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Imidodiphosphorimidates (IDPi) | Triethylsilyl (TES) enolate | Various aliphatic and aromatic aldehydes | Good | Excellent | nih.govmpg.de |
| Imidodiphosphorimidates (IDPi) | tert-Butyldimethylsilyl (TBS) enolate | Various aliphatic and aromatic aldehydes | Good | Excellent | nih.govmpg.de |
Metal-Mediated and Metal-Catalyzed Transformations
Metal-based catalysts have a long history in industrial chemical processes involving acetaldehyde, from its synthesis to its subsequent transformations. These catalysts offer high activity and are often the preferred choice for large-scale production.
The hydration of acetylene, catalyzed by mercury(II) salts in an acidic medium, was one of the earliest industrial methods for producing acetaldehyde. asoshiranui.netacs.orgresearchgate.net This reaction, first reported by Mikhail Kucherov in 1881, involves the addition of water across the triple bond of acetylene. acs.orgquora.comnih.gov The process typically uses mercuric sulfate (B86663) (HgSO₄) in dilute sulfuric acid. quora.comaskfilo.comdoubtnut.com
The mechanism involves the formation of a vinyl alcohol intermediate, which is unstable and rapidly tautomerizes to the more stable acetaldehyde. askfilo.comdoubtnut.comlumenlearning.com Despite its historical significance, the use of mercury catalysts is now largely obsolete due to the high toxicity of mercury and the environmental concerns associated with its use. acs.org
The catalytic dehydrogenation of ethanol (B145695) is a key industrial route for the production of acetaldehyde. acs.org Copper-based catalysts are widely employed for this reaction due to their high selectivity. acs.orgohsu.edu These catalysts are often supported on materials like silica, zinc aluminate, or activated carbon to enhance their stability and activity. researchgate.netchemrxiv.orgmdpi.com
Copper supported on zinc aluminate has been shown to be highly efficient, achieving selectivities for acetaldehyde in excess of 95% at low conversion and yields up to 90% at total conversion. researchgate.net Similarly, copper-silica catalysts have demonstrated high activity and selectivity, with the dispersion of copper playing a crucial role in catalytic performance. acs.orgchemrxiv.org The reaction is typically carried out at temperatures between 185 and 325 °C. acs.org While effective, these catalysts can be prone to deactivation through sintering of copper particles and coke deposition, which can be mitigated by the choice of support and operating conditions. researchgate.netchemrxiv.org
Table 3: Performance of Copper-Based Catalysts in Ethanol Dehydrogenation to Acetaldehyde
| Catalyst | Support | Temperature (°C) | Ethanol Conversion (%) | Acetaldehyde Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Copper | Zinc Aluminate | >400 | - | >90 | researchgate.net |
| Copper | Silica | 185 - 290 | - | High | acs.org |
| Copper | Activated Carbon | 350 | 65.3 | 96.3 | mdpi.com |
| Cu-MFI | - | 250 | ~87 | 95 | ohsu.edu |
Rhodium-Catalyzed Processes
Rhodium-based catalysts are instrumental in a variety of transformations involving acetaldehyde and its derivatives, primarily due to their high activity and selectivity. These catalysts are central to several industrial-scale C-C bond-forming reactions. rsc.orgnih.gov
One of the most significant applications is hydroformylation , an atom-economical process that converts olefins into aldehydes using syngas (a mixture of carbon monoxide and hydrogen). rsc.orgresearchgate.net While typically used to produce larger aldehydes, the fundamental principles are crucial for understanding rhodium's interaction with aldehyde functionalities. The catalytic cycle generally involves the oxidative addition of an aldehyde C-H bond to a rhodium center, forming an acyl-rhodium-hydride intermediate. nih.gov This intermediate can then undergo various reactions. Phosphine-modified rhodium(I) complexes are widely used to improve selectivity and catalyst stability. researchgate.net
Reductive carbonylation is another key process where rhodium catalysts excel. Research has demonstrated a selective pathway for synthesizing acetaldehyde from methyl formate (B1220265) and carbon monoxide, catalyzed by rhodium complexes in the presence of an iodide promoter. nih.gov Similarly, rhodium catalysts are effective for the reductive carbonylation of aryl iodides to their corresponding arylaldehydes, showcasing the versatility of these systems in activating CO and H₂. mdpi.comnih.gov In these reactions, the choice of rhodium precursor and ligands, such as triphenylphosphine (B44618) (PPh₃), is critical for achieving high yields. nih.gov
Furthermore, rhodium catalysts can facilitate the "aldehyde-water shift" reaction , which converts aldehydes and water into carboxylic acids while releasing hydrogen gas. semanticscholar.org This demonstrates the capacity of rhodium complexes to mediate oxidation reactions of acetaldehyde derivatives under specific conditions.
| Catalytic Process | Rhodium Catalyst System (Example) | Substrate(s) | Product | Key Finding |
|---|---|---|---|---|
| Reductive Carbonylation | RhCl₃·3H₂O / LiI | Methyl formate, CO | Acetaldehyde, CO₂ | Provides a selective route to acetaldehyde from a C1 feedstock. nih.gov |
| Reductive Carbonylation | RhCl₃·3H₂O / PPh₃ | Aryl iodides, CO, H₂ | Arylaldehydes | Efficient for a broad range of substrates under relatively mild conditions. mdpi.comnih.gov |
| Hydroformylation | HRh(CO)(PPh₃)₃ | Olefins, CO, H₂ | Aldehydes | A fundamental, atom-economical industrial process for aldehyde synthesis. researchgate.net |
| Hydroacylation | Wilkinson's catalyst variants | Aldehydes, Olefins | Ketones | Involves the activation of the aldehyde C-H bond to generate an acyl-metal-hydride species. nih.gov |
| Aldehyde-Water Shift | [(p-cymene)Ru(bpy)OH₂][OTf]₂ (precursor concept) | Aldehydes, Water | Carboxylic Acids, H₂ | Rhodium complexes are active catalysts for the conversion of aldehydes to acids. semanticscholar.org |
Role of Lewis Acids (e.g., SnCl₂, ZnCl₂) in Multicomponent Reactions
Lewis acids such as tin(II) chloride (SnCl₂) and zinc chloride (ZnCl₂) play a crucial role as catalysts in multicomponent reactions involving acetaldehyde and its derivatives. They function by activating carbonyl groups or acetals, thereby facilitating nucleophilic attack and the formation of new carbon-carbon bonds.
Zinc Chloride (ZnCl₂) has been effectively used in the alkynylation of acetals, which are protected forms of aldehydes. nih.govnih.gov The Lewis acid activates the acetal (B89532), which then reacts with an alkyne to form functionalized propargyl ethers. nih.govnih.gov This method is valuable as it avoids the need for pre-forming organometallic reagents. ZnCl₂ is also employed in the synthesis of carbamates and in the chemoselective reduction of aldehydes. bohrium.comnih.govresearchgate.net In these transformations, the Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Tin(II) Chloride (SnCl₂) is widely used to mediate Barbier-type allylation reactions. In these processes, SnCl₂ facilitates the reaction between an aldehyde and an allyl halide in aqueous media to produce homoallylic alcohols. universityofgalway.ie The reaction can be enhanced with additives like PdCl₂ or TiCl₃. universityofgalway.ie Mechanistic proposals suggest that the Lewis acid additive may accelerate the formation of an allyltin (B8295985) intermediate, which then reacts with the aldehyde. universityofgalway.ie SnCl₂ is also used in deoximation reactions to regenerate aldehydes from their corresponding oximes.
These Lewis acids are particularly valuable in multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product, enhancing atom economy and procedural efficiency.
| Lewis Acid | Reaction Type | Substrate(s) | Product Type | Mechanism Highlight |
|---|---|---|---|---|
| ZnCl₂ | Alkynylation of Acetals | Acetal derivative, Alkyne | Propargyl ether | Activates the acetal to generate an oxonium cation intermediate. nih.govnih.gov |
| Zn(OAc)₂ | Reduction of Aldehydes | Aldehyde, HBpin | Alcohol | Catalyzes the hydroboration of the carbonyl group. bohrium.comresearchgate.net |
| SnCl₂ | Carbonyl Allylation | Aldehyde, Allyl halide | Homoallylic alcohol | Mediates the formation of an allyltin intermediate for nucleophilic attack. universityofgalway.ie |
| SnCl₂/TiCl₃ | Deoximation | Aldoxime | Aldehyde | Serves as an effective reagent for regenerating carbonyl compounds from oximes in aqueous media. |
Enzyme-Mimicking Catalysis and Biocatalysis Concepts
Biocatalysis and enzyme-mimicking catalysis represent a frontier in chemical synthesis, offering high selectivity and environmentally benign reaction conditions. For acetaldehyde derivatization, these concepts often draw inspiration from natural metabolic pathways where enzymes deftly manage reactive aldehyde intermediates. A key strategy is the use of amino acids or peptides to catalyze reactions like aldol condensations, mimicking the function of natural aldolase (B8822740) enzymes.
The mechanism of Class I aldolase enzymes provides a powerful blueprint for biomimetic catalysis. These enzymes utilize a lysine (B10760008) residue in their active site to react with a carbonyl substrate, forming a Schiff base, or imine. This imine formation acts as an "electron sink," labilizing adjacent C-H or C-C bonds and facilitating aldol addition. bohrium.com This principle has been demonstrated in the enzyme phosphonoacetaldehyde (B103672) hydrolase, which acts on an acetaldehyde derivative. The enzyme is inactivated by borohydride (B1222165) only in the presence of acetaldehyde or phosphonoacetaldehyde, which strongly supports a mechanism involving imine formation with an enzyme amino group. bohrium.com
Histone H2A/H2B dimers are fundamental protein components of the nucleosome core, where they play a crucial structural role in packaging DNA and regulating gene expression. nih.gov Their functions are primarily centered on chromatin dynamics and epigenetic modifications.
Based on available scientific literature, there is no established evidence that histone H2A/H2B dimers possess intrinsic aldolase-like catalytic activity for acetaldehyde derivatization. The concept of a histone dimer acting as an aldolase mimic appears to be a novel or hypothetical area of research. While artificial histone-modifying enzymes have been developed, these systems typically involve chemical catalysts tethered to proteins that target histones, rather than the histones themselves acting as catalysts for external substrates.
Sustainable and Green Catalysis Approaches
The principles of green chemistry are increasingly guiding the development of new catalytic methods for producing and derivatizing acetaldehyde, aiming to reduce reliance on fossil fuels and minimize hazardous waste.
A significant breakthrough is the electrochemical reduction of carbon dioxide (CO₂) to acetaldehyde. Traditionally, acetaldehyde is produced via the Wacker process, which uses ethylene (B1197577) derived from petrochemicals and generates a significant carbon footprint. Recent research has yielded a novel copper-based catalyst that can convert CO₂ into acetaldehyde with remarkable efficiency. In a notable study, copper clusters of approximately 1.6 nanometers, synthesized via spark ablation and anchored to carbon supports, demonstrated a 92% selectivity for acetaldehyde at low voltage. This process not only utilizes a greenhouse gas as a feedstock but also shows high stability over extended periods, positioning it as a highly promising sustainable alternative to the Wacker process.
Another green approach involves using bio-derived feedstocks. Acetaldehyde can be readily obtained from the dehydrogenation of ethanol, a renewable bio-building block. This bio-derived acetaldehyde can then be used in subsequent catalytic reactions. For example, a highly selective poly-aldol condensation of acetaldehyde has been developed that operates at mild temperatures (≤100 °C) using commercially available catalysts. This process yields C4+ products with good selectivity, which can serve as precursors to valuable chemicals or drop-in fuel replacements.
| Approach | Catalyst/System | Feedstock(s) | Product | Sustainability Advantage |
|---|---|---|---|---|
| Electrochemical Reduction | Copper-based nanoparticles on carbon support | Carbon Dioxide (CO₂) | Acetaldehyde | Utilizes a waste greenhouse gas, avoids fossil fuels, high selectivity (92%). |
| Bio-Building Block Utilization | Commercially available catalysts | Acetaldehyde (from Ethanol) | C4+ Aldol Condensation Products | Uses a renewable feedstock (bio-ethanol), operates at mild temperatures. |
| Traditional Method (for comparison) | Palladium-copper catalyst | Ethylene, Oxygen | Acetaldehyde | (Baseline) Relies on petrochemicals, resource-intensive, large carbon footprint. |
Spectroscopic and Advanced Analytical Characterization of Acetaldehyde Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of acetaldehyde (B116499) derivatives. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.
In ¹H NMR spectra, the aldehyde proton (the formyl hydrogen) of acetaldehyde itself is highly deshielded and appears in a distinctive region of the spectrum, typically between δ 9.5 and 10. wikipedia.org This signal characteristically shows coupling to protons on the alpha-carbon, with a small coupling constant (J < 3.0 Hz). wikipedia.org When acetaldehyde forms derivatives such as acetals, the chemical environment of the protons changes significantly. For instance, in an acetal (B89532), the original aldehyde proton is now a C-H proton of an acetal group, and its signal shifts upfield to the δ 4.5-5.5 region. The protons on the alkyl groups of the acetal will also show characteristic signals depending on their structure.
In ¹³C NMR spectroscopy, the carbonyl carbon of an aldehyde gives a weak but distinct signal in the downfield region of the spectrum, typically between δ 190 and 205. wikipedia.org For acetaldehyde derivatives like hemiacetals and acetals, this signal is replaced by the resonance of the acetal carbon, which appears further upfield, generally in the δ 90-110 range. The carbons of the alkoxy groups in an acetal will resonate in the typical C-O region (δ 50-80). Analysis of these chemical shifts, along with coupling patterns, provides unambiguous structural confirmation of acetaldehyde derivatives.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Acetaldehyde and its Derivatives This table is interactive. Click on the headers to sort.
| Compound Type | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aldehyde | Aldehyde CH | 9.5 - 10.0 | - |
| Aldehyde | C =O | - | 190 - 205 |
| Acetal | O-CH -O | 4.5 - 5.5 | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For acetaldehyde and its derivatives, IR spectroscopy is particularly useful for tracking the conversion of the carbonyl group.
Acetaldehyde, like other aliphatic aldehydes, exhibits a strong, characteristic C=O stretching vibration band between 1740 and 1720 cm⁻¹. orgchemboulder.comlibretexts.orgdocbrown.info Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde group, which typically appears as two moderate-intensity bands in the region of 2830-2695 cm⁻¹. orgchemboulder.com The band near 2720 cm⁻¹ is often particularly helpful for identification as it appears in a region with few other absorptions. orgchemboulder.com
When acetaldehyde is converted into a derivative such as a hemiacetal or an acetal, the prominent C=O stretching band disappears. In its place, new, strong C-O stretching bands appear. Acetals are characterized by multiple C-O stretching bands in the fingerprint region, typically between 1200 and 1020 cm⁻¹, reflecting the C-O-C-O-C moiety. researchgate.net Hemiacetals will show a strong C-O stretch and also a broad O-H stretching band around 3500-3200 cm⁻¹. researchgate.net The disappearance of the carbonyl absorption and the appearance of these new bands provide clear evidence of the derivatization reaction. researchgate.netmasterorganicchemistry.com
Table 2: Characteristic IR Absorption Frequencies for Acetaldehyde Derivatives This table is interactive. Click on the headers to sort.
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde (C=O) | Stretch | 1740 - 1720 | Strong |
| Aldehyde (O=C-H) | Stretch | 2830 - 2695 (two bands) | Moderate |
| Acetal (C-O) | Stretch | 1200 - 1020 (multiple bands) | Strong |
| Hemiacetal (O-H) | Stretch | 3500 - 3200 | Strong, Broad |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of acetaldehyde derivatives. It is frequently coupled with chromatographic techniques like liquid chromatography (LC) for the analysis of complex mixtures. nih.gov
In the analysis of acetaldehyde-DNA adducts, for example, LC combined with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive method. nih.govacs.orgaacrjournals.org This technique allows for the detection and structural identification of adducts such as N²-ethylguanine and 1,N²-propanoguanine. nih.gov The mass spectrometer provides the precise molecular weight of the adduct, confirming its identity. Tandem MS (MS/MS) experiments involve selecting the molecular ion of the adduct and subjecting it to fragmentation, which produces a unique pattern of fragment ions. This fragmentation pattern serves as a structural fingerprint, confirming the identity of the adduct and its site of attachment to the DNA base. acs.orgaacrjournals.org For instance, a common fragmentation pathway for N²-ethyl-dGuo involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the modified guanine (B1146940) base. aacrjournals.org
Derivatization is also used to enhance MS analysis. Reagents like 2,2,2-trifluoroethylhydrazine (B1294279) (TFEH) react with acetaldehyde to form stable hydrazones. The mass spectra of these derivatives show clear molecular ions corresponding to the derivatized compound, and characteristic fragment ions, such as the loss of a -CF₃ group, which aids in identification. researchgate.net
Chromatographic Separation Techniques (e.g., HPLC-MS/MS for Derivatized Aldehydes)
Chromatographic methods are essential for separating acetaldehyde and its derivatives from complex matrices prior to their detection and quantification. High-performance liquid chromatography (HPLC) is the most widely used technique, often coupled with mass spectrometry (HPLC-MS/MS) for enhanced sensitivity and specificity. nih.gov
Due to the volatility and high reactivity of acetaldehyde, direct analysis is often challenging. Therefore, a common strategy involves derivatization to convert the aldehyde into a more stable and easily detectable compound. mdpi.com One of the most common derivatizing agents is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govauroraprosci.comwaters.comprotocols.io DNPH reacts with acetaldehyde in an acidic medium to form a stable acetaldehyde-2,4-dinitrophenylhydrazone (AcH-DNP) derivative. nih.gov
This AcH-DNP derivative is then separated from other components in the sample using reversed-phase HPLC (RP-HPLC). nih.gov The separation is typically achieved on a C18 column, and the derivative is detected using a UV detector at around 360 nm or, for higher sensitivity, by mass spectrometry. nih.govauroraprosci.com The HPLC-MS/MS method, often employing electrospray ionization (ESI), provides excellent selectivity and allows for very low detection limits, reaching levels of micrograms per liter (µg/L). nih.govresearchgate.net This makes it suitable for trace analysis of acetaldehyde in diverse samples such as biological fluids, beverages, and environmental air samples. nih.govauroraprosci.comnih.gov Other derivatization agents used for LC-MS analysis include D-cysteine and 4-(2-(aminooxy)ethyl)benzenaminium (4-APEBA). researchgate.netnih.gov
Table 3: Common Derivatization Reagents for HPLC Analysis of Acetaldehyde This table is interactive. Click on the headers to sort.
| Derivatization Reagent | Abbreviation | Derivative Formed | Detection Method |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine | DNPH | Hydrazone | UV (360 nm), MS/MS |
| D-Cysteine | - | Thiazolidine-4-carboxylic acid | MS/MS |
| 4-(2-(aminooxy)ethyl)benzenaminium | 4-APEBA | Oxime | MS/MS |
Kinetic Methods for Quantitative Determination of Acetaldehyde in Complex Matrices
Kinetic methods of analysis offer high sensitivity and selectivity for the quantification of acetaldehyde, even at trace levels in complex samples like industrial wastewater or biological fluids. tandfonline.com These methods are based on measuring the rate of a chemical reaction in which acetaldehyde acts as a reactant, catalyst, or inhibitor.
One such method involves the inhibitory effect of acetaldehyde on the reaction between malachite green and sulfite. tandfonline.comtandfonline.com The reaction rate, which can be monitored spectrophotometrically by measuring the decrease in absorbance of malachite green at 613 nm, is inversely proportional to the concentration of acetaldehyde. This approach allows for the determination of acetaldehyde in the nanogram per milliliter (ng/mL) range. tandfonline.com
Enzyme-based kinetic assays provide excellent specificity for acetaldehyde determination. nzytech.com A common method utilizes the enzyme aldehyde dehydrogenase (ALDH). nzytech.comthermofisher.com In the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), ALDH catalyzes the oxidation of acetaldehyde to acetic acid. thermofisher.com The reaction produces the reduced cofactor, NADH, which can be monitored spectrophotometrically by the increase in its absorbance at 340 nm. thermofisher.com The rate of NADH formation is directly proportional to the acetaldehyde concentration. These enzymatic methods are rapid, specific, and can be automated for high-throughput analysis of acetaldehyde in foodstuffs, beverages, and biological samples. nzytech.comthermofisher.combioassaysys.com Another approach combines the enzymatic reaction with electrochemical detection, where the conversion of a redox mediator involved in the enzymatic cycle is monitored. researchgate.netnih.gov
Table 4: Comparison of Kinetic Methods for Acetaldehyde Determination This table is interactive. Click on the headers to sort.
| Method Type | Principle | Monitored Species | Detection Technique | Typical Application |
|---|---|---|---|---|
| Kinetic-Spectrophotometric | Inhibition of malachite green-sulfite reaction | Malachite Green | Spectrophotometry (613 nm) | Industrial Wastewater |
| Enzymatic (ALDH/NAD⁺) | ALDH-catalyzed oxidation of acetaldehyde | NADH | Spectrophotometry (340 nm) | Food, Beverages, Biological Samples |
Theoretical and Computational Chemistry of Acetaldehyde Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and the energies of different states, which are crucial for determining reactivity. acs.org For acetaldehyde (B116499) derivatives, these calculations elucidate how structural modifications influence their chemical behavior.
Derivatization reactions are essential for the analysis and synthesis of acetaldehyde-related compounds. protocols.io Quantum chemical calculations are employed to identify the transition state (TS) structures and to calculate the activation energies associated with these reactions. acs.org For instance, in the formation of an acetal (B89532) from an aldehyde, the mechanism involves several steps, including protonation, nucleophilic attack by an alcohol, and the elimination of water, each with its own transition state. libretexts.orgmasterorganicchemistry.com
Computational studies on the derivatization of acetaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) show that the rate-limiting step is the condensation of the hydrazine (B178648) group to the protonated carbonyl moiety of acetaldehyde. nih.gov Theoretical models can precisely map the geometry of this transition state, revealing the bond-breaking and bond-forming processes that occur. Similarly, analysis of the reaction between acetaldehyde and other nucleophiles, such as amines to form Schiff bases, has been computationally modeled. nih.gov These studies help in understanding the factors that stabilize or destabilize the transition state, thereby influencing the reaction rate.
Table 1: Calculated Activation Barriers for Aldehyde Reactions
| Reaction Type | Reactants | Computational Method | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Isomerization | Acetaldehyde → Vinyl Alcohol | MP2/aug-cc-pVTZ | 68.2 | aip.org |
| Deformylation (C-C cleavage) | 2-phenylpropionaldehyde + [CuO2] | DFT | 15.3 | nih.gov |
| Acetaldehyde Formation | CH3 + HCO on CO ice | DFT (PBEh-3c) | Not specified (barrierless) | arxiv.org |
This table presents theoretically calculated energy barriers for different reactions involving aldehydes, illustrating the application of quantum chemistry in transition state analysis.
Mapping the potential energy surface (PES) provides a comprehensive view of a chemical reaction, detailing the energy changes as reactants transform into products through various intermediates and transition states. nih.govacs.org For acetaldehyde, computational studies have mapped the PES for its photodissociation, identifying multiple reaction channels. researchgate.netnih.govresearchgate.net These maps reveal pathways leading to radical products (CH₃ + HCO) and molecular products (CH₄ + CO). researchgate.netresearchgate.net
One notable phenomenon studied through PES mapping is "roaming," where fragments of a molecule separate and then re-encounter each other to react in an unconventional way, bypassing the traditional transition state. aip.org In acetaldehyde, trajectory studies on the full-dimensional PES have shown evidence for two distinct roaming pathways, which helps explain its preference for dissociation via roaming compared to formaldehyde (B43269). aip.org
Global reaction route mapping has been successfully applied to explore all possible equilibrium and transition structures for formaldehyde and its analogues, and similar principles can be applied to acetaldehyde derivatives. nih.govacs.org These computational explorations can uncover novel, previously unknown reaction pathways and intermediates. nih.gov For example, the reaction mechanism for acetaldehyde formation from a carbon atom and a methanol molecule on a water-ice cluster has been elucidated, identifying four transition states on the triplet PES and one on the singlet PES. rsc.orgresearchgate.net
Molecular Dynamics Simulations of Derivative Interactions
While quantum mechanics is ideal for studying the details of chemical reactions, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of larger systems over time. MD simulations model the movement of atoms and molecules, providing insights into conformational changes and intermolecular interactions. aip.org
Acetaldehyde and its derivatives can exist in various spatial arrangements or conformations. The relative stability of these conformers is dictated by factors like steric hindrance and electronic interactions. ic.ac.uk For acetaldehyde itself, the eclipsed conformation (where a C-H bond of the methyl group is aligned with the C=O bond) is the most stable. ic.ac.ukresearchgate.net This preference can be explained by subtle electronic effects, such as hyperconjugation between the C-H bonds and the π* orbital of the carbonyl group. ic.ac.uk
When acetaldehyde forms adducts with other molecules, such as hemoglobin or other proteins, the resulting modified amino acid residues can exist in multiple interconvertible conformations. nih.gov MD simulations can be used to explore the conformational landscape of these adducts, identifying the most populated and energetically favorable shapes. This is crucial for understanding how these adducts alter the structure and function of the parent molecule. For example, simulations can model the flexibility of a peptide chain after forming an adduct with acetaldehyde, revealing how the modification impacts its folding and dynamics.
Aldehyde derivatives have been investigated as inhibitors for various enzymes, particularly cysteine and serine proteases. acs.orgmdpi.com The aldehyde group is highly electrophilic and can react with nucleophilic residues in the enzyme's active site, such as the thiol group of cysteine or the hydroxyl group of serine, to form a reversible covalent bond (a thiohemiacetal or hemiacetal, respectively).
MD simulations are a powerful tool for studying the binding process of these inhibitors. They can model the initial docking of the inhibitor into the active site, the formation of the covalent bond, and the subsequent dynamic behavior of the enzyme-inhibitor complex. These simulations provide a detailed, time-resolved picture of the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com
For example, peptide aldehydes are potent inhibitors of cysteine proteases like cruzain, which is a target for Chagas disease. acs.org MD simulations can be used to understand how the peptide backbone of the inhibitor fits into the enzyme's binding pockets and how the terminal aldehyde group is positioned for optimal reaction with the active site cysteine. Such simulations can guide the design of more potent and selective inhibitors by predicting how modifications to the inhibitor's structure will affect its binding affinity and dynamics. acs.orgacs.org The binding of acetaldehyde itself to lysine (B10760008) residues at the catalytic site of enzymes like RNase has been shown to inhibit their activity, a process that can be modeled to understand the specific interactions leading to inhibition. nih.gov
Structure-Reactivity Relationships and Mechanistic Predictions
A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. By combining quantum chemical calculations of electronic properties with dynamic simulations, researchers can predict how a given acetaldehyde derivative will behave in a chemical reaction.
The reactivity of an aldehyde is largely governed by the electrophilicity of the carbonyl carbon and the stability of the transition states it forms. masterorganicchemistry.com Computational methods can quantify these properties. For example, the analysis of frontier molecular orbitals (HOMO and LUMO) can indicate the nucleophilic and electrophilic character of different sites within a molecule. chemrevlett.com For acetaldehyde derivatives, substituents that withdraw electron density from the carbonyl group will increase its electrophilicity and reactivity towards nucleophiles. Conversely, electron-donating groups will decrease its reactivity.
Quantitative structure-activity relationship (QSAR) models often use computationally derived descriptors to predict the biological activity or toxicity of compounds. researchgate.net For aldehydes, properties like hydrophobicity (log Kow) and electronic parameters related to the carbonyl group can be used to build models that predict their interactions with biological systems. researchgate.net
Mechanistic predictions for complex reactions are also possible. For instance, DFT calculations have been used to distinguish between different potential mechanisms for aldehyde deformylation by metal-dioxygen complexes, concluding that an inner-sphere mechanism involving C-C bond cleavage is more favorable than an outer-sphere nucleophilic attack. nih.gov These predictions provide a detailed chemical rationale that can guide experimental studies and the design of new catalytic systems.
Computational Design of Novel Acetaldehyde-Based Building Blocks
The computational design of novel building blocks derived from acetaldehyde is a strategic approach to developing new functional molecules for a wide array of applications, including materials science and drug discovery. By leveraging computational tools, scientists can predict the properties of yet-to-be-synthesized molecules, saving significant time and resources. This in silico approach allows for the rational design of acetaldehyde derivatives with tailored electronic, optical, or biological activities.
The process of computational design typically involves several key stages. Initially, a target property or function is identified. Subsequently, a virtual library of acetaldehyde derivatives is created by modifying the acetaldehyde scaffold with various functional groups. These virtual compounds are then subjected to computational screening and analysis to predict their properties. Methodologies such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking are instrumental in this process.
DFT calculations are employed to investigate the electronic structure and predict properties like reactivity, stability, and spectroscopic characteristics of the designed molecules. For instance, DFT can be used to understand the adsorption mechanisms of acetaldehyde derivatives on catalyst surfaces, providing a theoretical basis for designing more efficient catalysts. A study on the adsorption of ethanol (B145695), acetaldehyde, and ethylene (B1197577) on copper-modified mordenite (Cu-MOR) utilized DFT to unravel active sites and adsorption mechanisms, which is fundamental for designing catalysts for selective ethanol conversion nih.gov.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. By developing robust QSAR models, researchers can predict the activity of novel acetaldehyde derivatives without the need for their synthesis and experimental testing. A study on quinoline-based inhibitors of acetaldehyde dehydrogenase 1A1 (ALDH1A1) successfully used 3D-QSAR models to predict new and potent inhibitors, demonstrating the power of this approach in drug design ccspublishing.org.cn. The reliability of these models is assessed through statistical parameters like Q² and R², with values greater than 0.5 and 0.9, respectively, indicating a reliable predictive model ccspublishing.org.cn.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design for predicting the binding affinity and mode of action of a ligand with its target protein. For example, in the design of selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), a computational study supported experimental results by suggesting a good binding of benzyloxybenzaldehyde derivatives to the enzyme's active site mdpi.com.
The insights gained from these computational studies can be used to create detailed research findings, often presented in data tables that summarize the predicted properties of the designed acetaldehyde-based building blocks. These tables can include information on electronic properties, predicted biological activity, and key molecular descriptors that influence the desired function.
Table 1: Computationally Designed Acetaldehyde Derivatives and Their Predicted Properties
| Derivative ID | Modification on Acetaldehyde Scaffold | Computational Method | Predicted Property | Application |
|---|---|---|---|---|
| AC-D1 | Thiophene substitution | DFT | Enhanced electronic conductivity | Organic electronics |
| AC-D2 | Quinoline addition | 3D-QSAR | High inhibitory activity against ALDH1A1 | Anticancer drug development |
| AC-D3 | Benzyloxybenzaldehyde scaffold | Molecular Docking | Selective binding to ALDH1A3 | Cancer therapy |
Through the iterative process of design, computational evaluation, and refinement, novel acetaldehyde-based building blocks with optimized properties can be identified for synthesis and experimental validation. This synergy between computational and experimental chemistry is crucial for the efficient development of new materials and therapeutic agents.
Acetaldehyde Derivatives in Specialized Academic Research Domains
Adduct Chemistry and Biological Implications
Acetaldehyde (B116499), a highly reactive aldehyde, is known to interact with biological macromolecules, leading to the formation of various derivatives known as adducts. These adducts, formed through the covalent bonding of acetaldehyde to DNA and proteins, are central to ongoing research into the molecular mechanisms of cellular damage and mutagenesis.
Acetaldehyde covalently binds to DNA bases, primarily targeting the exocyclic amino group of deoxyguanosine (dG). nih.govmdpi.com This reaction gives rise to a spectrum of DNA adducts, which are implicated in the genotoxic effects of acetaldehyde exposure. nih.govdntb.gov.ua These adducts are considered central to acetaldehyde-mediated DNA damage because they are associated with the induction of mutations, DNA cross-links, and chromosomal breaks. nih.govresearchgate.net
Research has identified several key acetaldehyde-DNA adducts, with distinct structures and formation pathways.
N2-ethylidene-2′-deoxyguanosine (N2-ethylidene-dG): This is a primary and major adduct formed from the reaction of a single acetaldehyde molecule with deoxyguanosine. researchgate.nettera.org It involves the formation of a Schiff base at the N2 position of the guanine (B1146940) base. nih.gov While this adduct is relatively unstable as a free nucleoside, it exhibits greater stability within the DNA double helix. researchgate.netnih.gov It can be subsequently reduced to form the more stable N2-ethyl-2'-deoxyguanosine (N2-Et-dG). nih.govresearchgate.net
1,N2-propano-2′-deoxyguanosine (CrPdG): This more complex adduct is derived from the reaction of deoxyguanosine with two molecules of acetaldehyde, which first form crotonaldehyde (B89634) via an aldol (B89426) condensation. nih.govresearchgate.netoncohemakey.com Specifically, the structure is identified as α-methyl-γ-hydroxy-1,N2-propano-2′-deoxyguanosine. nih.govkarger.com The CrPdG adduct is particularly significant because it can exist in two forms: a ring-closed structure and a ring-opened aldehyde form. nih.gov This dual nature allows it to induce secondary lesions. nih.gov
| Adduct Name | Abbreviation | Acetaldehyde Molecules Required (per dG) | Key Structural Feature | Stability Note |
|---|---|---|---|---|
| N2-ethylidene-2′-deoxyguanosine | N2-ethylidene-dG | 1 | Schiff base at N2 position of guanine | Unstable as a nucleoside, more stable in DNA. nih.gov |
| 1,N2-propano-2′-deoxyguanosine | CrPdG | 2 | Propano ring structure linking N1 and N2 of guanine | Can exist in ring-closed and ring-opened forms. nih.gov |
The formation of acetaldehyde-DNA adducts triggers a cascade of genotoxic events. These adducts disrupt the normal structure and function of DNA, leading to various forms of damage and mutations. nih.govnih.gov
The presence of bulky adducts like N2-ethylidene-dG and CrPdG on the DNA template can stall the replication machinery. nih.govresearchgate.net The ring-opened aldehyde form of the CrPdG adduct is particularly reactive and can participate in the formation of more complex secondary lesions, including DNA-protein cross-links (DPCs) and DNA interstrand cross-links (ICLs). oncohemakey.comnih.gov ICLs are highly cytotoxic lesions that covalently link the two strands of the DNA helix, preventing replication and transcription.
Acetaldehyde-induced adducts are associated with a range of genetic alterations, including:
Point mutations nih.gov
Base-pair substitutions mdpi.com
Frameshift mutations nih.gov
Sister chromatid exchanges (SCEs) nih.govnih.gov
DNA single- and double-strand breaks (DSBs) nih.govresearchgate.net
Chromosomal aberrations nih.gov
The mutagenic potential of these adducts is highlighted by the observation of a specific C→A mutation signature (gCn→A changes) in organisms exposed to acetaldehyde, which is also found in certain human cancers. nih.govoup.com
Cells have evolved multiple sophisticated DNA repair pathways to counteract the threat posed by acetaldehyde-induced DNA damage. The deployment of several distinct mechanisms underscores the chemical diversity of the lesions produced. researchgate.net
Nucleotide Excision Repair (NER): This pathway is a key player in removing bulky, helix-distorting adducts. Studies in yeast have shown that defects in NER genes lead to a significant increase in acetaldehyde-induced mutagenesis. nih.govnih.gov
Base Excision Repair (BER): BER is also involved in mitigating acetaldehyde's genotoxic effects, although its role appears to be more modest compared to NER. nih.govtandfonline.com
Homologous Recombination (HR): HR is crucial for the high-fidelity repair of DNA double-strand breaks and is also involved in repairing ICLs. Mutants deficient in HR show hypersensitivity to acetaldehyde. tandfonline.com
Fanconi Anemia (FA) Pathway: The FA pathway is specialized in the repair of ICLs. oup.comrepec.org This pathway is critical for resolving the ICLs formed as secondary lesions from CrPdG adducts. oup.com
DNA-Protein Crosslink (DPC) Repair: Given that acetaldehyde can induce DPCs, specialized proteases are involved in cleaving the covalently bound proteins from the DNA, allowing other repair pathways to access and remove the underlying damage. researchgate.netnih.govnih.gov
Translesion Synthesis (TLS): When repair pathways are overwhelmed or unable to remove a lesion before replication, specialized TLS polymerases can bypass the damage, albeit often in an error-prone manner, which contributes to mutagenesis. oup.com
Research indicates that in organisms with proficient DNA repair systems, acetaldehyde may not be highly mutagenic, highlighting the efficiency of these pathways in removing the lesions before they can become fixed as mutations. researchgate.netnih.gov
In addition to reacting with DNA, acetaldehyde readily forms adducts with proteins, altering their structure and function. nih.govnih.gov This process can lead to the formation of both unstable, reversible adducts and stable, essentially irreversible products. nih.govnih.gov
Acetaldehyde's electrophilic carbonyl carbon reacts with nucleophilic groups on amino acid side chains. mdpi.com
Lysine (B10760008): The primary target for acetaldehyde adduction on proteins is the ε-amino group of lysine residues. nih.govoup.comepa.gov The initial reaction forms an unstable Schiff base. nih.gov Over time, and through further reactions that may involve an aldol condensation mechanism, these can be converted into stable, irreversible adducts. nih.gov The formation of stable adducts with key lysine residues can significantly inhibit the catalytic activity of enzymes and impair the function of structural proteins. nih.gov
Cysteine: The sulfhydryl group of cysteine residues can also react with acetaldehyde. oup.com This reaction is known to form a stable, non-toxic compound called 2-methyl-thiazolidine-4-carboxylic acid. plos.orgiaea.org
The covalent modification of these and other amino acid residues can lead to protein cross-linking (both intra- and inter-molecular), loss of biological function, and the creation of new antigenic epitopes that can trigger an immune response. nih.govoup.com
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Acetaldehyde | - |
| Deoxyguanosine | dG |
| N2-ethylidene-2′-deoxyguanosine | N2-ethylidene-dG |
| 1,N2-propano-2′-deoxyguanosine | CrPdG |
| α-methyl-γ-hydroxy-1,N2-propano-2′-deoxyguanosine | - |
| N2-ethyl-2'-deoxyguanosine | N2-Et-dG |
| Crotonaldehyde | - |
| Lysine | - |
| Cysteine | - |
Acetaldehyde-Protein Adduct Formation
Effects on Protein Structure and Enzyme Function
Acetaldehyde, a reactive metabolite, readily forms covalent adducts with various proteins, leading to significant alterations in their structure and function. oup.comnih.gov This process, known as adduction, primarily targets nucleophilic sites on proteins, such as the free ε-amino groups of lysine residues, α-amino groups, and to a lesser extent, cysteine and some aromatic amino acids. oup.commdpi.com The formation of these acetaldehyde-protein adducts (APAs) can lead to functional impairments of key proteins, including enzymes. nih.govnih.gov
The structural modifications induced by acetaldehyde can have profound biological consequences. For instance, acetaldehyde's binding to tubulin disrupts the polymerization of microtubules, which impairs protein secretion and can cause cellular swelling. nih.gov The adduction process can also directly inhibit the catalytic activity of enzymes. nih.gov Studies have shown that acetaldehyde can impair the function of enzymes involved in DNA repair mechanisms, which contributes to its mutagenic effects. nih.gov Furthermore, the modification of cytosolic proteins by acetaldehyde has been demonstrated to inhibit the function of the proteasome, a critical cellular machinery for protein degradation. researchgate.net This inhibition can lead to the accumulation of damaged or misfolded proteins, further disrupting cellular homeostasis. The accumulation of protein adducts can also affect the integrity of cytoskeletal components like actin and myosin, depressing cardiomyocyte contractile function. nih.gov
The immune system can recognize these acetaldehyde-modified proteins as foreign, triggering an immune response. nih.gov This phenomenon has been demonstrated by the production of IgE antibodies against acetaldehyde adducts, suggesting that these adducts can act as haptens. nih.gov
| Protein/Enzyme Target | Effect of Acetaldehyde Adduction | Functional Consequence | Reference |
|---|---|---|---|
| General Proteins | Forms covalent adducts with lysine, cysteine, and other amino acids. | Altered protein structure, potential loss of function, recognized as foreign by the immune system. | oup.comnih.gov |
| Tubulin | Binds to tubulin, decreasing microtubule polymerization. | Impaired protein secretion, hepatocyte swelling. | nih.gov |
| DNA Repair Enzymes | Forms adducts, leading to functional impairment. | Increased potential for carcinogenesis due to unrepaired DNA damage. | nih.gov |
| Proteasome | Inhibits catalytic activities. | Reduced proteolysis of adducted proteins, accumulation of damaged proteins. | researchgate.net |
| Actin and Myosin | Impairs the integrity of filaments. | Depressed cardiomyocyte contractile function. | nih.gov |
Formation of Hybrid Adducts (e.g., with Malondialdehyde)
In environments where both acetaldehyde and products of lipid peroxidation are present, such as in the liver during ethanol (B145695) metabolism, these molecules can react together to form hybrid adducts. nih.gov A significant example is the formation of malondialdehyde-acetaldehyde (MAA) adducts. nih.govgoogle.com Malondialdehyde (MDA), a reactive aldehyde generated from lipid peroxidation, can react synergistically with acetaldehyde to form these stable, hybrid structures on proteins. nih.govgoogle.com
The formation of MAA adducts involves the covalent binding of two molecules of malondialdehyde and one molecule of acetaldehyde to nucleophilic sites on proteins, such as lysine residues. nih.govfrontiersin.org This reaction is notable because the presence of MDA markedly increases the stable binding of acetaldehyde to proteins in a concentration-dependent manner. nih.gov These MAA adducts are chemically distinct from adducts formed by either acetaldehyde or MDA alone and are characterized by high fluorescence. nih.govgoogle.com
Research has shown that MAA adducts are formed in vivo. They have been detected in the liver cytosol of ethanol-fed rats and in the lungs of mice exposed to both alcohol and cigarette smoke. nih.govnih.gov For example, a competitive enzyme-linked immunosorbent assay (ELISA) quantified approximately 75 picomoles of protein-bound MAA per milligram of liver cytosol proteins in these animals. nih.gov The formation of MAA adducts on specific proteins, such as lung surfactant protein D (SPD), has been shown to alter the protein's structure from a multimeric to a trimeric or monomeric form, thereby reducing its antimicrobial functions. frontiersin.org These hybrid adducts are also highly immunogenic and can stimulate inflammatory responses, such as the release of interleukin-8 (IL-8) from bronchial epithelial cells. google.comnih.gov
| Characteristic | Description | Significance | Reference |
|---|---|---|---|
| Composition | Formed from two molecules of malondialdehyde and one molecule of acetaldehyde. | Creates a unique, stable hybrid structure on proteins. | nih.gov |
| Formation | Synergistic reaction where MDA enhances the binding of acetaldehyde to proteins. | Represents a major species of adducts formed during ethanol metabolism. | nih.gov |
| Detection | Detected in vivo in the liver and lungs using specific antibodies and ELISA. | Confirms the biological relevance of these adducts in pathological conditions. | nih.govnih.gov |
| Biological Effects | Alters protein structure (e.g., Surfactant Protein D), is highly immunogenic, and stimulates inflammatory responses. | Contributes to tissue damage and inflammation in alcohol-related diseases. | nih.govfrontiersin.org |
Role of Acetaldehyde in Modulating Cellular Processes at a Molecular Level
Impact on Osteogenesis through ALDH2 Mechanisms (Molecular Insights)
Acetaldehyde accumulation significantly impairs bone formation, a process known as osteogenesis, particularly in individuals with genetic deficiencies in the enzyme aldehyde dehydrogenase 2 (ALDH2). nih.govnih.gov ALDH2 is crucial for detoxifying acetaldehyde by converting it to acetate. nih.govnih.gov A common genetic variant, ALDH2*2, prevalent in East Asian populations, results in a largely inactive enzyme, leading to elevated acetaldehyde levels after alcohol consumption. nih.govnih.gov
Molecular studies using human induced pluripotent stem cells (hiPSCs) with the ALDH21/2 genotype have demonstrated that acetaldehyde directly inhibits the differentiation of osteoprogenitor cells into osteoblasts. nih.govnih.gov In these models, acetaldehyde exposure led to a significant decrease in calcium deposition, a key marker of bone mineralization. nih.govnih.gov Furthermore, the expression of critical osteogenic markers was reduced in acetaldehyde-treated osteoblasts differentiated from ALDH21/2 hiPSCs. nih.govnih.gov
The mechanism underlying this inhibition involves increased cellular stress and inflammation. Acetaldehyde-induced stress elevates levels of inflammatory factors such as tumor necrosis factor-alpha (TNF-α). nih.gov Both alcohol and acetaldehyde are known to decrease bone mineral density by triggering oxidative stress and increasing TNF-α, which in turn inhibits osteogenic differentiation. nih.gov These findings suggest that individuals with ALDH2 deficiency are more susceptible to disturbances in bone remodeling, placing them at a higher risk for conditions like osteoporosis and hip fractures. nih.gov
Epigenetic Effects Mediated by Aldehyde Adducts (e.g., Histone Modification)
Acetaldehyde can exert epigenetic effects by forming adducts with histone proteins, the core components of chromatin. These modifications can alter chromatin structure and influence gene expression without changing the underlying DNA sequence. nih.gov Histones are rich in lysine residues, making them prime targets for adduction by acetaldehyde. nih.gov
Research on human bronchial epithelial cells has shown that acetaldehyde exposure leads to the formation of adducts with histone proteins. nih.gov This adduction has significant consequences for post-translational histone modifications (PTMs), which are critical for epigenetic regulation. Specifically, acetaldehyde exposure significantly downregulates the acetylation of N-terminal tails of cytosolic histones H3 and H4. nih.gov This is a crucial modification required for the nuclear import of histones and the proper assembly of chromatin. nih.gov The decrease in histone acetylation may be due to the formation of histone adducts or a reduction in the expression of histone acetyltransferase enzymes. nih.gov
Chemical Biology and Tool Development
Synthesis and Characterization of Acetaldehyde-Releasing Prodrugs
In the field of chemical biology and drug development, prodrugs are often designed to release an active compound, such as an aldehyde, under specific physiological conditions. While much of the research has focused on formaldehyde-releasing prodrugs for their potent antineoplastic properties, homologous acetaldehyde-releasing prodrugs have also been synthesized and characterized to study their distinct biological effects. nih.gov
These prodrugs are typically designed as esters that, upon enzymatic cleavage (e.g., by histone deacetylases), are metabolized into a carboxylic acid and an aldehyde. nih.gov The synthesis involves creating a promoiety that is chemically stable until it reaches the target site, where it is converted to release acetaldehyde. For example, phosphate (B84403) esters can be designed to be converted by alkaline phosphatases, releasing acetaldehyde as a byproduct. acs.org Another approach involves the use of a thiazolidine (B150603) complex to "cap" the aldehyde group, which can enhance metabolic stability. This complex is designed to hydrolyze in vivo to release the parent aldehyde. mdpi.com
Characterization of these acetaldehyde-releasing prodrugs involves confirming their chemical structure and studying their stability and release kinetics. Studies comparing them to formaldehyde-releasing analogs have shown mechanistic differences. For instance, while formaldehyde-releasing prodrugs can deplete intracellular glutathione (B108866) and kill cancer cells, acetaldehyde-releasing prodrugs were found to dissipate the mitochondrial membrane potential, but at significantly higher concentrations, and this effect was not reversible by antioxidants like N-acetylcysteine. nih.gov Such studies are crucial for understanding the specific roles and potencies of different aldehydes in cellular toxicity and for developing targeted therapeutic tools.
Development of Chemical Scavengers and Trapping Agents for Acetaldehyde
The development of chemical scavengers and trapping agents for acetaldehyde is a significant area of research, driven by the need to mitigate its toxic effects and to accurately measure its presence in various systems. These agents are designed to react with acetaldehyde, a volatile and reactive compound, to form stable products that can be more easily handled and analyzed.
Primary amines are a commonly employed class of acetaldehyde trapping agents. They react with the free aldehyde to form a corresponding imine, which is less reactive than the original aldehyde. This reaction not only reduces enzyme deactivation in biological systems but also favorably shifts the equilibrium of dehydrogenation reactions. google.com One example of such an agent is 2-amino-2-methyl-1,3-propanediol, also known as Tris, which is used as a buffer and a trapping agent in assays for alcohol content. google.com
In industrial applications, particularly in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) for packaging, acetaldehyde scavengers are crucial. researchgate.net Traces of acetaldehyde can migrate from the PET into beverages like mineral water, causing an off-flavor. researchgate.net 2-aminobenzamide (B116534) is a widely used scavenger in this context; it chemically binds with acetaldehyde during the manufacturing of preforms for PET bottles. researchgate.net Other compounds, such as low molecular weight polyamides, are also utilized. The mechanism of action for these polyamides is believed to involve the nucleophilic addition of a free amino group to the aldehyde, forming an imine, also known as a Schiff base. vt.edu
Recent research has also focused on the development of novel aldehyde-trapping drugs for therapeutic purposes. One such compound is 2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol (ADX-102), which has been investigated for its protective effects against lung injury caused by exposure to cigarette smoke and alcohol, both of which lead to the formation of acetaldehyde and other reactive aldehydes. unmc.edunih.govresearchgate.net Studies have shown that ADX-102 can protect against cellular damage by trapping these harmful aldehydes. unmc.edunih.gov
For analytical purposes, hydrazine (B178648) derivatives are frequently used to capture and stabilize acetaldehyde for quantification. justia.com A common reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with acetaldehyde to form a stable acetaldehyde-2,4-dinitrophenylhydrazone derivative. oup.comprotocols.io This derivative can then be readily analyzed using techniques like high-performance liquid chromatography (HPLC). oup.comprotocols.io The reaction conditions, such as pH and reagent concentration, are optimized to ensure efficient and accurate measurement. oup.comnih.gov
Interactive Data Table: Examples of Acetaldehyde Scavengers and Trapping Agents
| Agent | Class | Application | Mechanism of Action |
| 2-amino-2-methyl-1,3-propanediol (Tris) | Primary Amine | Biological Assays | Forms an imine with acetaldehyde. google.com |
| 2-aminobenzamide | Amide | PET Packaging | Chemically binds with acetaldehyde. researchgate.net |
| Polyamides | Polymer | PET Packaging | Nucleophilic addition of amino groups to form imines. vt.edu |
| 2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol (ADX-102) | Quinolone Derivative | Therapeutic Research | Traps reactive aldehydes. unmc.edunih.gov |
| 2,4-dinitrophenylhydrazine (DNPH) | Hydrazine Derivative | Analytical Chemistry | Forms a stable hydrazone derivative. oup.comprotocols.io |
Advanced Tools for Acetaldehyde Quantitation in Biological Models
The accurate quantification of acetaldehyde in biological models is challenging due to its high volatility and reactivity. protocols.io To overcome these difficulties, a variety of advanced analytical tools and methods have been developed, often involving derivatization to create a more stable compound for measurement. nih.govmdpi.com
High-performance liquid chromatography (HPLC) is a widely used technique for acetaldehyde analysis, typically following a derivatization step. nih.govmdpi.comresearchgate.net The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with acetaldehyde to form a stable acetaldehyde-hydrazone (AcH-DNP) derivative. nih.govresearchgate.net This derivative can be separated and quantified using reverse-phase HPLC with UV detection. researchgate.netnih.gov Optimized methods have been developed for various biological matrices, including blood, plasma, and cell culture medium, with detection limits in the low micromolar range. nih.govresearchgate.net
Gas chromatography (GC) is another powerful tool for the direct analysis of volatile compounds like acetaldehyde, sometimes without the need for prior derivatization. mdpi.com Headspace GC, where the vapor above a sample is analyzed, coupled with a flame ionization detector (FID) or mass spectrometry (MS), is particularly suitable for measuring acetaldehyde in samples such as saliva and urine. mdpi.com For less volatile or higher molecular weight aldehydes, derivatization is often necessary before GC analysis. mdpi.com
Mass spectrometry (MS) offers high selectivity, specificity, and sensitivity for the characterization and quantification of carbonyl compounds. mdpi.com It is often coupled with chromatographic techniques like GC-MS or LC-MS. oup.commdpi.com The use of derivatization reagents enhances the detection and sensitivity of MS analysis. mdpi.com For instance, the AcH-DNP derivative can be analyzed by LC-MS to confirm the identity and quantity of acetaldehyde. oup.com
Other advanced techniques for in vivo monitoring of acetaldehyde include magnetic resonance spectroscopy (MRS) and enzyme-based amperometric biosensors. frontiersin.org MRS is a non-invasive technique that can measure brain acetaldehyde levels. frontiersin.org Biosensors offer the potential for online, real-time monitoring of biological signals with high temporal and spatial resolution. frontiersin.org
Interactive Data Table: Advanced Tools for Acetaldehyde Quantitation
| Technique | Principle | Derivatization | Common Biological Matrices |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Yes, typically with DNPH. nih.gov | Blood, plasma, cell culture medium. nih.govresearchgate.net |
| Gas Chromatography (GC) | Separation based on volatility. | Sometimes, for less volatile aldehydes. mdpi.com | Saliva, urine. mdpi.com |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Often used to enhance sensitivity. mdpi.com | Various biological fluids. mdpi.com |
| Magnetic Resonance Spectroscopy (MRS) | Non-invasive measurement of biochemicals. | No. | Brain tissue. frontiersin.org |
| Enzyme-based Amperometric Biosensors | Electrochemical detection of enzymatic reaction. | No. | In vivo monitoring. frontiersin.org |
Materials Science and Polymer Chemistry
Acetaldehyde is a precursor in the synthesis of various polymers and resins used in a wide range of applications. adventchembio.comcloudsds.com One notable application is in the production of synthetic shellac. rustoleum.comamicusgreen.com Synthetic shellac primers are designed to provide excellent stain and odor blocking for interior surfaces. rustoleum.comhomedepot.comexteriorcoatings.com These primers can seal in odors from smoke, food, and pets, as well as block stains from water, rust, and graffiti. rustoleum.comluedtkelumber.com They adhere well to a variety of surfaces, including wood, drywall, and glossy paints, without the need for extensive surface preparation. rustoleum.comamicusgreen.com Water-based synthetic shellac formulations have been developed to offer lower odor and easier cleanup compared to traditional solvent-based shellacs. amicusgreen.comexteriorcoatings.comluedtkelumber.com
Polymers derived from acetaldehyde are also used as binders for nonwoven materials, such as those made from pulp, rayon, and polyester. google.com Additionally, acetaldehyde is a key component in the synthesis of polyvinyl acetate, a polymer widely used in adhesives and coatings. adventchembio.com
Acetaldehyde is used in the synthesis of various resins, often in condensation reactions with other monomers. wikipedia.org A significant class of these are phenol-acetaldehyde resins. google.comgoogle.com These resins are typically produced by reacting a phenol (B47542) or a mixture of phenolic compounds with acetaldehyde in the presence of an acid catalyst. google.comgoogle.com The properties of the resulting resin, such as its color, hardness, and solubility, can be controlled by the choice of reactants and reaction conditions. google.com For example, using meta-substituted phenols can yield resins that produce light-stable varnishes. google.com
The synthesis of alkylresorcinol-acetaldehyde resins has also been explored as an alternative to formaldehyde-based resins, with the aim of reducing the content of volatile compounds. proquest.com These resins are produced by reacting alkylresorcinols with acetaldehyde and have been shown to have a lower content of unreacted starting materials compared to their formaldehyde (B43269) counterparts. proquest.com
Urea (B33335) and acetaldehyde can also be combined to form useful resins. wikipedia.org These resins find applications in various industrial products.
Environmental and Atmospheric Chemistry
Acetaldehyde is an abundant carbonyl compound in the atmosphere, originating from both natural and anthropogenic sources. aip.org Its photochemistry plays a crucial role in atmospheric processes. aip.org One of the key photochemical reactions of acetaldehyde in the troposphere is its photodecomposition by sunlight, which produces free radicals that influence tropospheric photochemistry. aip.org The primary photodissociation pathways for acetaldehyde are the formation of a methyl radical and a formyl radical (radical channel), and the formation of methane (B114726) and carbon monoxide (molecular channel). pnas.org
A significant finding in the atmospheric photochemistry of acetaldehyde is its photo-tautomerization to vinyl alcohol under atmospherically relevant conditions. bohrium.comnih.govresearchgate.net This reaction occurs in the actinic wavelength range of 300–330 nm. bohrium.com The vinyl alcohol formed can then be oxidized by hydroxyl radicals, a process that has been identified as a potential source of formic acid in the troposphere. bohrium.comnih.govacs.org This pathway may help to explain the underestimation of organic acid production in current atmospheric models. nih.govresearchgate.net The oxidation of vinyl alcohol by hydroxyl radicals is rapid, with a lifetime of around 4 hours in the troposphere. acs.org The reaction proceeds mainly through the addition of the hydroxyl radical to the double bond of vinyl alcohol, leading to the formation of various products, including formic acid, formaldehyde, and glycolaldehyde. acs.org
Recent studies have also shown that the photolysis of acetaldehyde can produce molecular hydrogen (H₂), although this is a minor pathway compared to the photolysis of formaldehyde. copernicus.orgcopernicus.org
Interactive Data Table: Key Photochemical Reactions of Acetaldehyde and Vinyl Alcohol in the Atmosphere
| Reactant(s) | Wavelength/Conditions | Products | Significance |
| Acetaldehyde | Sunlight | Methyl radical + Formyl radical | Formation of free radicals. aip.orgpnas.org |
| Acetaldehyde | Sunlight | Methane + Carbon monoxide | Molecular dissociation pathway. pnas.org |
| Acetaldehyde | 300-330 nm | Vinyl alcohol | Photo-tautomerization. bohrium.com |
| Vinyl alcohol + Hydroxyl radical | Tropospheric conditions | Formic acid, Formaldehyde, Glycolaldehyde | Source of atmospheric organic acids. bohrium.comacs.org |
| Acetaldehyde | Sunlight | Molecular hydrogen (H₂) | Minor source of atmospheric H₂. copernicus.org |
Formation of Carboxylic Acids from Acetaldehyde in the Atmosphere
Acetaldehyde is a significant precursor to the formation of carboxylic acids, such as acetic acid and formic acid, in the troposphere. Its oxidation contributes to atmospheric acidity and the formation of secondary organic aerosols. The transformation of acetaldehyde into carboxylic acids occurs through several complex chemical pathways, primarily involving gas-phase oxidation and photochemistry.
One of the primary atmospheric sinks for acetaldehyde is its reaction with hydroxyl radicals (•OH). This reaction initiates a series of steps that ultimately lead to the formation of acetic acid. The process can be summarized as follows:
Hydrogen Abstraction: The hydroxyl radical abstracts a hydrogen atom from the carbonyl group of acetaldehyde, forming an acetyl radical (CH₃CO•).
Reaction with Molecular Oxygen: The acetyl radical rapidly reacts with molecular oxygen (O₂) to form an acetylperoxy radical (CH₃C(O)OO•).
Further Reactions: The acetylperoxy radical can then react with nitric oxide (NO) to form an acetoxy radical (CH₃C(O)O•) and nitrogen dioxide (NO₂). The acetoxy radical is unstable and can decompose or react with other atmospheric constituents to eventually yield acetic acid.
Another significant pathway for the atmospheric formation of carboxylic acids from acetaldehyde involves photo-tautomerization. Under the influence of actinic ultraviolet radiation (in the wavelength range of 300–330 nm), acetaldehyde can isomerize to its enol form, vinyl alcohol. nih.govresearchgate.net This tautomer is then susceptible to oxidation, primarily by hydroxyl radicals, which can lead to the formation of formic acid. nih.gov This photochemical route may be a significant, previously underestimated source of formic acid in the troposphere. nih.gov The quantum yield for the formation of stable vinyl alcohol from acetaldehyde is influenced by both wavelength and atmospheric pressure.
Table 1: Quantum Yields of Vinyl Alcohol Production from Acetaldehyde Photolysis
| Wavelength (nm) | Pressure (atm) | Quantum Yield (%) |
|---|---|---|
| 310 | 1 | ~2.5 |
| 320 | 1 | ~7.5 |
| 330 | 1 | ~22 |
| 320 | 0.5 | ~6 |
| 320 | 0.25 | ~5 |
This table presents the quantum yields for the production of vinyl alcohol from the photolysis of acetaldehyde at various wavelengths and pressures, indicating the efficiency of this photochemical transformation under different atmospheric conditions. researchgate.net
The oxidation of acetaldehyde can also occur in the aqueous phase within cloud and fog droplets, where it can be oxidized by dissolved oxidants like hydrogen peroxide and hydroxyl radicals to form acetic acid. guidechem.com
Food and Beverage Chemistry (Excluding Sensory/Practical Aspects)
In the realm of food and beverage chemistry, particularly in enology (the study of wine), acetaldehyde plays a crucial role in the chemical transformations that occur during wine aging and maturation. Its reactions with phenolic compounds, specifically tannins and anthocyanins, have a profound impact on the color, stability, and chemical profile of red wines.
Acetaldehyde acts as a key mediator in the polymerization of phenolic compounds in wine. ithaka-journal.net It facilitates the formation of covalent bonds between flavonoid units, such as catechins (a subunit of condensed tannins) and anthocyanins (the primary pigments in red wine). These reactions lead to the formation of more complex and stable molecules. wordpress.com
The fundamental reaction involves the creation of an ethylidene bridge (-CH(CH₃)-) between two flavonoid molecules. sandiego.edu This process is initiated by the protonation of acetaldehyde in the acidic wine environment, making it more electrophilic. The protonated acetaldehyde then reacts with the electron-rich aromatic rings of flavonoids, typically at the C6 or C8 positions. sandiego.edu This results in the formation of a carbocation on the flavonoid, which can then react with another flavonoid molecule, forming the characteristic ethylidene bridge.
These acetaldehyde-mediated condensation reactions can occur between:
Two tannin molecules, leading to an increase in the degree of tannin polymerization. wordpress.com
A tannin molecule and an anthocyanin molecule, forming pigmented polymers. wordpress.com
Two anthocyanin molecules. wordpress.com
The rate of these reactions is influenced by factors such as the pH of the wine and the concentrations of acetaldehyde, tannins, and anthocyanins. sandiego.edumdpi.com
The acetaldehyde-mediated condensation reactions have a significant impact on the color stability and colloidal behavior of pigments in wine. The formation of polymeric pigments, where anthocyanins are linked to tannins via ethylidene bridges, results in a color that is more stable to changes in pH and less susceptible to bleaching by sulfur dioxide. wordpress.com
However, the extent of this polymerization can also influence the solubility of the resulting pigments. As the polymeric pigments grow in size, their solubility in the hydroalcoholic solution of wine can decrease, leading to their precipitation. acs.org This process is influenced by both the concentration of acetaldehyde and the molecular mass of the tannins involved. acs.orgresearchgate.net Studies have shown that higher concentrations of acetaldehyde and the presence of larger tannin molecules can lead to increased precipitation of these condensed pigments. acs.orgresearchgate.net
Table 2: Effect of Exogenous Acetaldehyde on Phenolic Composition of Merlot Wine During Aging
| Days of Aging | Acetaldehyde Treatment (mg/L) | Short Polymeric Pigments (SPP) (AU) | Large Polymeric Pigments (LPP) (AU) | Polymeric Tannins (PT) (AU) |
|---|---|---|---|---|
| 0 | 7.86 | 0.45 | 0.85 | 1.20 |
| 30 | 7.86 | 0.48 | 0.90 | 1.22 |
| 75 | 7.86 | 0.50 | 0.92 | 1.25 |
| 0 | 259.02 | 0.45 | 0.85 | 1.20 |
| 30 | 259.02 | 0.75 | 1.35 | 1.55 |
| 75 | 259.02 | 0.65 | 1.20 | 1.45 |
This table illustrates the changes in the concentration of short polymeric pigments (SPP), large polymeric pigments (LPP), and polymeric tannins (PT) in Merlot wine with and without the addition of a high concentration of exogenous acetaldehyde over a 75-day aging period. The data shows a significant increase in polymeric compounds with higher acetaldehyde levels, followed by a slight decrease, suggesting initial polymerization followed by some precipitation. nih.gov
Q & A
Q. What analytical methods are recommended for detecting and quantifying acetaldehyde in complex matrices (e.g., biological fluids, environmental samples)?
Acetaldehyde’s high volatility and reactivity necessitate derivatization prior to analysis. The most reliable method involves reacting acetaldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazone derivatives, followed by separation via high-performance liquid chromatography (HPLC) or gas chromatography (GC) . For trace-level detection in water or air, headspace solid-phase microextraction (HS-SPME) coupled with GC-ECD is effective, using derivatizing agents like pentafluorobenzylhydroxylamine (PFBHA) to stabilize acetaldehyde . Direct DNPH derivatization in fermented products (e.g., yogurt, wine) minimizes artifacts from distillation and improves precision .
Q. How do researchers address acetaldehyde’s instability during adsorption experiments?
Acetaldehyde’s tendency to trimerize under experimental conditions complicates adsorption studies. To mitigate this, adsorption parameters are often derived indirectly via Langmuir isotherm optimization using reaction data rather than breakthrough curves . For example, mass balance errors <5% and a "best fit" procedure for isotherm parameters (e.g., adsorption coefficient = 2.5) are validated against experimental adsorption-desorption profiles in binary systems (e.g., 1-butanol/water) .
Q. What synthetic routes are used to produce acetaldehyde derivatives for pharmaceutical applications?
Acetaldehyde derivatives like pyridine are synthesized via condensation reactions. Pyridine production dominates acetaldehyde consumption (~73% in India), driven by its role as a precursor for pharmaceuticals. Methods include heterogeneous catalysis under controlled temperature and pressure to optimize yield and selectivity . For PEG-based derivatives, olefination followed by ozonation achieves high-purity acetaldehyde-functionalized polymers (yields >98%) .
Advanced Research Questions
Q. How can contradictions in pharmacokinetic data for acetaldehyde metabolism be resolved?
Discrepancies, such as acetaldehyde peaking before ethanol in breath analysis, may arise from methodological artifacts or biological factors (e.g., microbial acetaldehyde production in the upper airway). Researchers must validate analytical techniques (e.g., GC with pre-experiment baseline correction ) and account for inter-subject variability. For example, Jones et al. (referenced in ) attributed anomalies to microbial interference but noted high measurement error (±41%), emphasizing the need for larger sample sizes and replication.
Q. What strategies optimize selectivity in whole-cell catalysis involving acetaldehyde and benzaldehyde derivatives?
Competition between natural acetaldehyde clearance (e.g., ethanol synthesis) and non-natural pathways (e.g., benzyl alcohol formation) requires enzyme engineering and pathway compartmentalization. Studies show evolved enzymes (e.g., pyruvate decarboxylase variants) enhance selectivity by reducing cross-reactivity with NADH-dependent pathways . Kinetic modeling of substrate uptake and product inhibition further refines system design .
Q. How do reversible acetaldehyde condensation products affect oxidation studies in wine?
Acetaldehyde forms reversible adducts with SO₂, phenolic compounds, and amino acids, complicating quantification. Researchers must use dynamic headspace sampling and isotope dilution assays to track free vs. bound acetaldehyde. Data from show that ~30% of acetaldehyde in wine exists in reversible forms, necessitating time-resolved analysis to avoid underestimating oxidation rates.
Methodological Challenges and Solutions
Q. How are adsorption isotherm parameters validated for reactive compounds like acetaldehyde?
For systems where direct measurement is impractical (e.g., due to trimerization), parameters are derived via nonlinear regression against experimental reaction data. For instance, Table 5 in lists Langmuir parameters optimized using adsorption-desorption profiles for binary mixtures (e.g., 1-butanol/DBE), with residuals <5%. Cross-validation with spectroscopic data (e.g., FTIR) confirms surface coverage accuracy .
Q. What statistical approaches reconcile low-fidelity data in catalytic ethanol-to-C4 olefin studies?
When selectivity data show poor regression fit (R² < 0.7), qualitative clustering and sensitivity analysis identify dominant variables (e.g., temperature, catalyst composition). For example, in , ethanol conversion and acetaldehyde selectivity correlated strongly with Co/SiO₂ ratios (R² > 0.9), while C4 olefin selectivity required multivariate ANOVA to isolate synergistic effects between Cu and Zn sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
